6-Chloro-8-cyclopropyl-9H-purine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-8-cyclopropyl-7H-purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-6-5-8(11-3-10-6)13-7(12-5)4-1-2-4/h3-4H,1-2H2,(H,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBBOCOCTZDZPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(N2)C(=NC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Chloro-8-cyclopropyl-9H-purine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of 6-Chloro-8-cyclopropyl-9H-purine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details a primary synthetic route, an explicit experimental protocol, and relevant quantitative data to facilitate its replication and adaptation in a laboratory setting.
Introduction and Synthetic Strategy
Purine analogs are a cornerstone of therapeutic agent development, exhibiting a wide range of biological activities. The introduction of a cyclopropyl group at the C8 position of the purine scaffold can significantly influence the molecule's conformational rigidity and interaction with biological targets. The target molecule, this compound, serves as a valuable intermediate for the synthesis of more complex, biologically active compounds.
The most direct and efficient synthetic approach identified is a one-pot condensation reaction between 4,5-diamino-6-chloropyrimidine and cyclopropanecarboxaldehyde. This method is advantageous due to its operational simplicity, high yields, and relatively short reaction times.[1] The reaction is typically catalyzed by a solid acid, such as cellulose sulfuric acid, which offers the benefits of being reusable and environmentally benign.[1]
Primary Synthetic Route
The core of the synthesis involves the formation of the imidazole ring of the purine system through the reaction of a pyrimidine diamine with an aldehyde. The proposed pathway is a two-step process occurring in a single pot:
-
Schiff Base Formation: The initial step is the condensation of one of the amino groups of 4,5-diamino-6-chloropyrimidine with the carbonyl group of cyclopropanecarboxaldehyde to form a Schiff base intermediate.
-
Intramolecular Cyclization and Aromatization: The intermediate Schiff base then undergoes an intramolecular cyclization, followed by an oxidative aromatization to yield the stable this compound.
Caption: Proposed reaction pathway for the synthesis of this compound.
Detailed Experimental Protocol
This section provides a step-by-step procedure for the synthesis of this compound, adapted from a general method for the synthesis of analogous compounds.[1]
Materials:
-
4,5-diamino-6-chloropyrimidine
-
Cyclopropanecarboxaldehyde
-
Cellulose sulfuric acid
-
Anhydrous Ethanol
-
Ethyl acetate
-
Hexane
-
Silica gel (for column chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 4,5-diamino-6-chloropyrimidine (1.0 mmol, 1.0 eq) and anhydrous ethanol (10 mL). Stir the suspension until the solid is well-dispersed.
-
Addition of Reagents: To the suspension, add cyclopropanecarboxaldehyde (1.2 mmol, 1.2 eq) followed by cellulose sulfuric acid (0.02 g).
-
Reaction: Stir the mixture at room temperature for 10 minutes. Subsequently, attach a reflux condenser and heat the reaction mixture to reflux (approximately 78°C).
-
Monitoring: Monitor the progress of the reaction periodically using thin-layer chromatography (TLC) with an appropriate eluent (e.g., 1:1 ethyl acetate/hexane). The reaction is typically complete within 2-3 hours.
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Purification: The crude residue is then subjected to silica gel column chromatography. Elute with a gradient of ethyl acetate in hexane to isolate the pure this compound.
-
Characterization: The final product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Caption: A streamlined experimental workflow for the synthesis.
Quantitative Data Summary
While specific data for the synthesis of this compound is not explicitly available in the cited literature, the general method has been successfully applied to a variety of other aldehydes, with consistently high yields.[1] The following table presents a summary of these results to provide an expected performance for the described protocol.
| Aldehyde Reactant | Reaction Time (hours) | Yield (%) | Reference |
| Benzaldehyde | 2.5 | 95 | [1] |
| 4-Chlorobenzaldehyde | 2.0 | 98 | [1] |
| 4-Methylbenzaldehyde | 2.0 | 96 | [1] |
| Furan-2-carbaldehyde | 2.5 | 94 | [1] |
| Cyclopropanecarboxaldehyde | ~2-3 (estimated) | ~90-98 (expected) | - |
Conclusion
The one-pot synthesis of this compound from 4,5-diamino-6-chloropyrimidine and cyclopropanecarboxaldehyde represents an efficient and practical route for obtaining this valuable chemical intermediate. The protocol is straightforward, high-yielding, and utilizes a reusable catalyst, making it suitable for both small-scale research and larger-scale production campaigns. This guide provides the necessary technical details to enable researchers and drug development professionals to successfully synthesize this compound and further explore its potential in various applications.
References
An In-depth Technical Guide to the Chemical Properties of 6-Chloro-8-cyclopropyl-9H-purine
This guide offers a detailed overview of the chemical and biological properties of 6-Chloro-8-cyclopropyl-9H-purine, a substituted purine derivative of interest to researchers in medicinal chemistry and drug development. Given the limited availability of experimental data for this specific compound, this document also draws upon data from closely related analogs to provide a comprehensive profile.
Core Chemical Properties
| Property | This compound (Calculated) | 6-chloro-9-cyclopropyl-9H-purine[1] |
| Molecular Formula | C₉H₈ClN₅ | C₈H₇ClN₄ |
| Molecular Weight | 221.65 g/mol | 194.62 g/mol |
| IUPAC Name | This compound | 6-chloro-9-cyclopropylpurine |
| CAS Number | Not available | 6627-30-1 |
| Exact Mass | 221.0468 Da | 194.0359 Da |
| InChI | InChI=1S/C9H8ClN5/c10-8-7-9(13-4-12-8)15(5-1-2-5)6-11-3-14-7/h3-5H,1-2H2 | InChI=1S/C8H7ClN4/c9-7-6-8(11-3-10-7)13(4-12-6)5-1-2-5/h3-5H,1-2H2 |
| InChIKey | Not available | PSQPMAOEUNCGBD-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NC=NC3=C(N=CN23)Cl | C1CC1N1C=NC2=C1N=C(N=C2)Cl |
| Boiling Point | Not available | 525.3°C at 760 mmHg[2] |
| Flash Point | Not available | 271.5°C[2] |
Synthesis and Experimental Protocols
The synthesis of 6-chloro-8-substituted-9H-purines is well-documented in the scientific literature. A common and efficient method involves the condensation of a substituted pyrimidine with an aldehyde or a carboxylic acid.
Representative Protocol: One-pot condensation for the synthesis of 6-chloro-8-substituted-9H-purines [3]
This protocol is adapted from a general method for synthesizing 6-chloro-8-substituted-9H-purines and can be applied to the synthesis of this compound.
-
Reactants:
-
6-chloropyrimidine-4,5-diamine
-
Cyclopropanecarboxaldehyde
-
Cellulose sulfuric acid (as a reusable catalyst)
-
-
Procedure:
-
A mixture of 6-chloropyrimidine-4,5-diamine (1 mmol), cyclopropanecarboxaldehyde (1.2 mmol), and a catalytic amount of cellulose sulfuric acid is prepared.
-
The reaction mixture is heated under solvent-free conditions.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired this compound.
-
This method is advantageous due to its high yields, short reaction times, and the reusability of the catalyst.[3]
Spectral Data for Characterization
While specific spectral data for this compound is not published, characterization of similar 6-chloro-8-substituted-9H-purines is typically achieved using standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons and the purine ring proton. The chemical shifts would be influenced by the electron-withdrawing nature of the chloro and purine substituents.
-
¹³C NMR: The carbon NMR spectrum would provide key information on the carbon skeleton. Studies on 6-substituted purines have shown that the chemical shifts of the purine ring carbons are sensitive to the nature of the substituent at the C6 position.[4][5]
-
Mass Spectrometry: Mass spectral analysis would be used to confirm the molecular weight of the compound. For the parent compound 6-chloropurine, the mass spectrum shows a molecular ion peak corresponding to its molecular weight.[6] For 2-amino-6-chloropurine, a related compound, the top peak in the mass spectrum is at m/z 169, corresponding to the molecular ion.[7]
Biological Activity and Potential Applications
Purine analogs are a cornerstone in the development of therapeutic agents due to their structural similarity to endogenous nucleobases.
-
Antiviral and Antitumor Potential: 6-substituted purine derivatives have demonstrated a wide spectrum of biological activities, including antifungal, antitumor, and antiviral properties.[8][9] The 6-chloro substituent is often a key feature for biological activity, serving as a reactive site for nucleophilic substitution in biological systems. Nucleoside analogues containing the 6-chloropurine moiety have shown efficacy against SARS-CoV.[10] The electrophilic nature of the 6-chloropurine group may allow for the formation of covalent bonds with target enzymes, leading to irreversible inhibition.[10]
-
Intermediate for Drug Synthesis: 6-chloropurines are versatile intermediates in the synthesis of a wide range of biologically active molecules. The chlorine atom at the C6 position can be readily displaced by various nucleophiles (O, S, N, and C-based), allowing for the introduction of diverse functional groups and the generation of libraries of compounds for drug screening.[11][12]
Safety and Handling
Based on the safety data for the closely related compound 6-chloro-9-cyclopropyl-9H-purine, the following hazards should be considered[1]:
-
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry and cool place.[2]
-
It is crucial to consult the full Safety Data Sheet (SDS) before handling this or any related chemical.
References
- 1. 6-chloro-9-cyclopropyl-9H-purine | C8H7ClN4 | CID 246967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine 2'-deoxynucleosides: measurements and calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interpretation of substituent effects on 13C and 15N NMR chemical shifts in 6-substituted purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Chloropurine | C5H3ClN4 | CID 5359277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Amino-6-chloropurine | C5H4ClN5 | CID 5360349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. redalyc.org [redalyc.org]
- 9. Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 10. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Unraveling the Role of 6-Chloro-8-cyclopropyl-9H-purine: A Technical Guide to its Application in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-8-cyclopropyl-9H-purine is a key heterocyclic intermediate in the synthesis of a novel class of potent and selective MAP kinase-interacting kinase (Mnk) inhibitors. While the compound itself is not the final active pharmaceutical ingredient, its rigid purine core, substituted with a chlorine atom at the 6-position and a cyclopropyl group at the 8-position, provides a crucial scaffold for the development of therapeutic agents targeting the Mnk signaling pathway. This technical guide delves into the mechanism of action of the downstream inhibitors derived from this purine, providing insights into their therapeutic potential, particularly in oncology.
Introduction: The Significance of the Purine Scaffold
Purine analogs have long been a cornerstone in the development of therapeutic agents, owing to their structural resemblance to endogenous purines, which are fundamental components of nucleic acids and vital signaling molecules. The strategic modification of the purine ring system has led to the discovery of numerous drugs with diverse mechanisms of action, including antiviral, anticancer, and immunosuppressive agents. This compound represents a tailored building block, where the chloro group at the 6-position serves as a versatile handle for nucleophilic substitution, and the cyclopropyl group at the 8-position contributes to the conformational rigidity and potential for specific interactions with biological targets.
Role as an Intermediate in the Synthesis of Mnk Inhibitors
Recent advancements have identified this compound as a pivotal intermediate in the synthesis of inhibitors targeting MAP kinase-interacting kinases (Mnk1 and Mnk2). These kinases are downstream effectors of the p38 MAPK and ERK signaling pathways and play a critical role in the regulation of protein synthesis through the phosphorylation of the eukaryotic initiation factor 4E (eIF4E).
Synthetic Pathway Overview
The synthesis of Mnk inhibitors utilizing this compound as a starting material is detailed in patent literature[1][2]. A generalized synthetic workflow is outlined below.
Caption: Synthetic workflow for Mnk inhibitors.
Experimental Protocol: Synthesis of this compound
A representative protocol for the synthesis of the title compound is as follows:
-
Reaction Setup: To a solution of 6-chloropyrimidine-4,5-diamine (1.0 eq) and cyclopropanecarbaldehyde (1.2 eq) in methanol, acetic acid is added.
-
Reaction Conditions: The mixture is stirred at room temperature for 2 hours.
-
Oxidation: Iron(III) chloride (5.0 eq) is added, and the stirring is continued for 24 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield this compound[1].
Mechanism of Action: Targeting the Mnk Signaling Pathway
The ultimate therapeutic utility of this compound lies in the biological activity of its derivatives as Mnk inhibitors.
The Mnk-eIF4E Axis in Cancer
The Mnk signaling pathway is a critical regulator of cap-dependent mRNA translation, a process frequently dysregulated in cancer.
Caption: The Mnk signaling pathway and its inhibition.
As illustrated, extracellular signals activate the ERK and p38 MAPK pathways, which in turn phosphorylate and activate Mnk1 and Mnk2. Activated Mnk then phosphorylates eIF4E at Ser209. This phosphorylation event is a critical step for the translation of a specific subset of mRNAs that encode for proteins involved in tumor growth, proliferation, and survival, such as c-Myc and Cyclin D1.
Therapeutic Rationale for Mnk Inhibition
By inhibiting Mnk, the derivatives of this compound prevent the phosphorylation of eIF4E. This leads to a reduction in the translation of key oncogenic proteins, thereby suppressing tumor growth and proliferation. This targeted approach offers a promising therapeutic strategy for various cancers where the Mnk-eIF4E axis is hyperactivated.
Quantitative Data
While specific quantitative data for the binding affinity or inhibitory concentration (IC50) of this compound itself is not available as it is an intermediate, the patents disclose the activity of the final inhibitor compounds derived from it. For the purpose of illustrating the potential of this chemical scaffold, representative data for a derivative is presented below.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Representative Mnk Inhibitor | Mnk1 | < 10 | Biochemical Assay | [1][2] |
| (Derived from this compound) | Mnk2 | < 20 | Biochemical Assay | [1][2] |
Note: The table presents generalized data based on the patent literature. Specific values for individual final compounds are detailed within the respective patents.
Conclusion
This compound is a valuable chemical entity, not for its direct biological activity, but for its instrumental role as a building block in the synthesis of potent Mnk inhibitors. The structural features of this purine derivative are key to the development of a new generation of targeted cancer therapeutics. Further exploration of this scaffold may lead to the discovery of even more potent and selective kinase inhibitors, highlighting the continued importance of purine chemistry in modern drug discovery.
References
The Biological Activity of 6-Chloro-8-cyclopropyl-9H-purine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activities of 6-Chloro-8-cyclopropyl-9H-purine derivatives, a class of compounds with significant potential in medicinal chemistry. Purine analogs have historically been a rich source of bioactive molecules, demonstrating a wide range of therapeutic effects, including anticancer, antiviral, and anti-inflammatory properties. The unique substitution pattern of a chloro group at the 6-position and a cyclopropyl moiety at the 8-position of the purine scaffold imparts specific physicochemical properties that are anticipated to influence kinase binding and other biological interactions. This document summarizes the synthesis, putative biological activities, and relevant experimental protocols to facilitate further research and development in this area. All quantitative data from related compounds are presented in structured tables, and key cellular pathways and experimental workflows are visualized using diagrams.
Introduction
The purine scaffold is a cornerstone in the development of therapeutic agents, owing to its central role in numerous biological processes. Derivatives of purine are known to act as antagonists or agonists of purinergic receptors, as well as inhibitors of a wide array of enzymes, most notably protein kinases. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery.
The this compound core represents a promising scaffold for the development of novel kinase inhibitors. The chlorine atom at the 6-position serves as a versatile synthetic handle for the introduction of various nucleophilic groups, allowing for the fine-tuning of the molecule's properties. The cyclopropyl group at the 8-position is a desirable feature in medicinal chemistry as it can enhance metabolic stability, improve potency, and modulate the conformation of the molecule to optimize binding to the target protein. This guide will explore the potential biological activities of this class of compounds, with a focus on their role as kinase inhibitors in cancer therapy.
Synthesis of 6-Chloro-8-substituted-9H-purine Derivatives
A general and efficient method for the synthesis of 6-chloro-8-substituted-9H-purine derivatives involves a one-pot condensation reaction.[1] This approach typically starts from 6-chloropyrimidine-4,5-diamine and a suitable aldehyde in the presence of a catalyst.[1] For the synthesis of the 8-cyclopropyl derivative, cyclopropanecarboxaldehyde would be the appropriate aldehyde.
The reaction is proposed to proceed via the formation of a Schiff base between the pyrimidine diamine and the aldehyde, followed by cyclization and aromatization to yield the final purine product. The use of a heterogeneous catalyst, such as silver supported on silica (Ag/SiO2), can facilitate the reaction, leading to high yields and short reaction times under environmentally friendly conditions.[1]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the general procedure for the synthesis of 6-chloro-8-substituted-9H-purine derivatives.[1]
Materials:
-
6-chloropyrimidine-4,5-diamine
-
Cyclopropanecarboxaldehyde
-
Ag/SiO2 catalyst
-
Ethanol (solvent)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, a mixture of 6-chloropyrimidine-4,5-diamine (1 mmol), cyclopropanecarboxaldehyde (1.2 mmol), and Ag/SiO2 catalyst (10 mol%) in ethanol (10 mL) is prepared.
-
The reaction mixture is stirred and heated to reflux under an inert atmosphere.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The catalyst is removed by filtration.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity and Data Presentation
While specific biological data for this compound derivatives are not extensively available in the public domain, the biological activity can be inferred from related 6-substituted and 8-substituted purine analogs. Many such derivatives have been investigated as inhibitors of various protein kinases and have shown potent antiproliferative activity against cancer cell lines.
The following tables summarize the kinase inhibitory and antiproliferative activities of representative 8-substituted purine derivatives to provide a context for the potential efficacy of the this compound scaffold.
| Compound ID | 8-Substituent | Kinase Target | IC₅₀ (µM) | Reference |
| A-1 | Phenyl | DNA-PK | 4 | [2] |
| A-2 | 2-Methylphenyl | DNA-PK | 0.8 | [2] |
| A-3 | 2-Chlorophenyl | DNA-PK | 0.5 | [2] |
| B-1 | (1H-Indazol-5-yl)amino | Bladder Cancer Cells | 8.4 | [3] |
| B-2 | (1H-Indazol-5-yl)amino | Prostate Cancer Cells | 5.7 | [3] |
| C-1 | Cyclobutyl | CDK2 | 0.209 | [4] |
Table 1: Kinase Inhibitory Activity of Representative 8-Substituted Purine Analogs.
| Compound ID | 8-Substituent | Cell Line | IC₅₀ (µM) | Reference |
| D-1 | (3-acetylphenyl)amino | Bladder Cancer | 15 | [3] |
| D-2 | (3-hydroxyphenyl)amino | Bladder Cancer | 1.6 | [3] |
| E-1 | Pyrazolyl | HCT116 (Colon) | 0.247 | [4] |
| E-2 | Pyrazolyl | MCF7 (Breast) | 0.315 | [4] |
Table 2: Antiproliferative Activity of Representative 8-Substituted Purine Analogs.
Signaling Pathways and Visualization
Based on the known activities of purine derivatives, this compound derivatives are likely to exert their biological effects by inhibiting protein kinases involved in cell growth, proliferation, and survival. A plausible mechanism of action is the inhibition of receptor tyrosine kinases (RTKs) or downstream intracellular kinases in signaling pathways such as the MAPK/ERK and PI3K/Akt pathways.
Below are diagrams illustrating a hypothetical mechanism of action and a general experimental workflow for evaluating these compounds.
Detailed Experimental Protocols
In Vitro Kinase Assay
This protocol provides a general framework for determining the IC₅₀ value of a test compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (this compound derivative) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well or 384-well plate, add the assay buffer, the kinase, and the substrate.
-
Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of ATP remaining.
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors for the treatment of cancer. The synthetic accessibility of this core allows for the generation of diverse chemical libraries for structure-activity relationship studies. While further research is needed to fully elucidate the biological activities and mechanisms of action of this specific class of compounds, the available data on related purine derivatives suggest a high potential for potent and selective biological effects. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of these compounds, from initial synthesis to biological characterization and lead optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors [mdpi.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data Analysis of 6-Chloro-8-cyclopropyl-9H-purine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data analysis of 6-Chloro-8-cyclopropyl-9H-purine. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this guide presents a predictive analysis based on the known spectral characteristics of closely related purine analogs. The experimental protocols detailed below are generalized standard procedures for the analysis of heterocyclic organic compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of similar compounds, including 6-chloropurine and various 8-substituted and 9-substituted purine derivatives.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.7 | Singlet | 1H | H-2 |
| ~3.6 | Multiplet | 1H | CH (cyclopropyl) |
| ~1.3 | Multiplet | 2H | CH₂ (cyclopropyl) |
| ~1.1 | Multiplet | 2H | CH₂ (cyclopropyl) |
| ~13.5 (broad) | Singlet | 1H | N-9-H |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~154 | C-2 |
| ~152 | C-4 |
| ~158 | C-5 |
| ~148 | C-6 |
| ~130 | C-8 |
| ~12 | CH (cyclopropyl) |
| ~8 | CH₂ (cyclopropyl) |
Solvent: DMSO-d₆
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| [M]+ | Molecular Ion |
| [M+2]+ | Isotope peak for ³⁷Cl |
| Various | Fragmentation pattern consistent with purine and cyclopropyl moieties |
Predicted Molecular Weight: C₈H₇ClN₄ ≈ 194.62 g/mol
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretch (aromatic and cyclopropyl) |
| ~3400 | Broad, Medium | N-H stretch |
| 1610-1580 | Strong | C=N stretch |
| 1500-1400 | Medium | C=C stretch (aromatic) |
| ~1100 | Strong | C-Cl stretch |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon NMR spectrum with proton decoupling.
-
Typical parameters: pulse angle 45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, 512-2048 scans.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[1] The sample must be free of non-volatile salts or buffers.[2]
-
Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Analysis:
-
Introduce the sample solution into the ion source.
-
Acquire the mass spectrum in positive or negative ion mode.
-
Observe the molecular ion peak ([M]⁺ or [M-H]⁻) and the isotopic pattern, which is characteristic for chlorine-containing compounds (a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks).
-
-
Data Interpretation: Analyze the mass-to-charge ratios of the detected ions to confirm the molecular weight. High-resolution mass spectrometry can be used to determine the exact elemental formula.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Solid Sample):
-
KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg).[3] Press the mixture into a thin, transparent pellet using a hydraulic press.[3]
-
Thin Solid Film Method: Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride).[4] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[4][5]
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Spectrum Acquisition:
-
Place the prepared sample in the instrument's sample holder.
-
Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound like this compound.
Caption: Experimental workflow for spectroscopic analysis.
Potential Signaling Pathway Involvement
Purine analogs often function as antimetabolites, interfering with nucleic acid synthesis and cellular signaling pathways. 6-chloropurine, a related compound, is known to be converted into metabolites that can inhibit enzymes involved in de novo purine biosynthesis.[6] While the specific targets of this compound are not established, a plausible mechanism of action could involve its conversion to a nucleotide analog, which then inhibits key cellular processes. Some 6-chloropurine analogs have shown potential as antiviral agents.[7][8]
The diagram below illustrates a generalized signaling pathway that purine analogs might disrupt.
Caption: Generalized purine analog signaling pathway.
References
- 1. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 6-Chloropurine 99 87-42-3 [sigmaaldrich.com]
- 7. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Chloro-8-cyclopropyl-9H-purine: Identification and Properties
CAS Number: 6627-30-1
This technical guide provides a comprehensive overview of the chemical compound 6-Chloro-8-cyclopropyl-9H-purine, intended for researchers, scientists, and professionals in the field of drug development. This document outlines its identification, key chemical and physical properties, and available data on its synthesis and biological significance.
Chemical Identification and Structure
This compound is a substituted purine derivative characterized by a chlorine atom at the 6th position and a cyclopropyl group at the 8th position of the purine ring. Its unique structure makes it a compound of interest for further investigation in medicinal chemistry and drug discovery.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 6627-30-1[1] |
| Molecular Formula | C₈H₇ClN₄[1] |
| IUPAC Name | 6-chloro-9-cyclopropylpurine[1] |
| Synonyms | 6-chloro-9-cyclopropyl-9H-purine |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and potential biological activity. While experimental data is limited, computational predictions provide valuable insights.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 194.62 g/mol | PubChem[1] |
| Monoisotopic Mass | 194.0359239 Da | PubChem[1] |
| XLogP3 | 0.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area | 43.6 Ų | PubChem[1] |
| Heavy Atom Count | 13 | PubChem |
| Complexity | 208 | PubChem[1] |
Note: The majority of the physicochemical properties listed are computationally predicted and should be confirmed through experimental validation.
Synthesis and Purification
General Synthetic Approach: Alkylation of 6-Chloropurine
The synthesis would likely proceed via the N9-alkylation of 6-chloropurine with a suitable cyclopropyl-containing electrophile, such as a cyclopropyl halide (e.g., cyclopropyl bromide), in the presence of a base. The choice of solvent and base is critical to control the regioselectivity of the alkylation, as N7-alkylation can be a competing side reaction.[2][3] Common solvents for such reactions include dimethylformamide (DMF) or acetonitrile, and bases like potassium carbonate or sodium hydride are often employed.
The logical workflow for a potential synthesis is outlined below:
Caption: General workflow for the synthesis of this compound.
Purification
Purification of the final product would likely be achieved through standard techniques such as column chromatography on silica gel, followed by recrystallization to obtain the compound in high purity.
Spectroscopic and Analytical Data
Detailed experimental spectroscopic data for this compound is not currently available in published literature. For the purpose of characterization, the following analytical techniques would be essential:
Table 3: Recommended Analytical Characterization
| Technique | Expected Information |
| ¹H NMR | Chemical shifts and coupling constants for the purine ring protons and the cyclopropyl group protons. |
| ¹³C NMR | Chemical shifts for all carbon atoms in the molecule, confirming the carbon skeleton. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound, confirming its elemental composition. |
| Infrared Spectroscopy | Characteristic absorption bands for the C-Cl, C-N, and C-H bonds, as well as the aromatic purine ring system. |
| Melting Point | A sharp melting point range, indicating the purity of the synthesized compound. |
| Solubility | Qualitative or quantitative solubility data in various organic solvents and aqueous solutions. |
Biological Activity and Signaling Pathways
Currently, there is no published information regarding the biological activity or the mechanism of action of this compound. Purine analogs are known to exhibit a wide range of biological activities, including anticancer and antiviral effects, often by acting as inhibitors of key enzymes in metabolic or signaling pathways.[4][5][6][7]
Given the structural motifs present in this compound, it could potentially be investigated for activities such as:
-
Kinase Inhibition: Many purine derivatives are known to be ATP-competitive inhibitors of protein kinases.
-
Enzyme Inhibition: The purine scaffold is present in many cofactors and could potentially inhibit enzymes involved in nucleotide metabolism.
-
Receptor Antagonism/Agonism: Purines like adenosine are signaling molecules, and their analogs can act on purinergic receptors.
A hypothetical workflow for the initial biological screening of this compound is presented below:
Caption: A potential workflow for the biological evaluation of this compound.
Conclusion
This compound is a chemical entity with potential for further exploration in the field of medicinal chemistry. This guide has summarized the currently available information regarding its identification and physicochemical properties. The lack of detailed experimental data on its synthesis, spectroscopic characterization, and biological activity highlights the need for further research to fully elucidate the potential of this compound. The proposed synthetic and biological evaluation workflows provide a roadmap for future investigations.
References
- 1. 6-chloro-9-cyclopropyl-9H-purine | C8H7ClN4 | CID 246967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and in vitro anti-tumor activities of novel 9-ethyl-9H-purine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 6-Chloro-8-cyclopropyl-9H-purine: Safety, Handling, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety, handling, and material-specific data for 6-Chloro-8-cyclopropyl-9H-purine (CAS No: 6627-30-1), a heterocyclic building block frequently utilized in medicinal chemistry and drug discovery. The following sections detail its hazardous properties, safe handling procedures, emergency responses, and a representative experimental protocol.
Safety and Hazard Information
This compound is classified as a hazardous substance. All personnel must review the Safety Data Sheet (SDS) thoroughly before handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.[1]
GHS Hazard Classification
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 |
| Warning | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 |
| Warning | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2A |
| Warning | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | Category 3 |
| Warning | H335: May cause respiratory irritation[1] |
Precautionary Statements
A logical workflow for handling this chemical involves a clear understanding of its hazards and the required preventative measures. Key precautionary statements include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P270: Do not eat, drink or smoke when using this product.[2]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2]
-
P301+P317: IF SWALLOWED: Get medical help.[2]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Physical and Chemical Properties
The following table summarizes key physical and chemical properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₄ | PubChem[1] |
| Molecular Weight | 194.62 g/mol | PubChem[1] |
| Boiling Point | 525.3°C at 760 mmHg | ChemicalBook[2] |
| Flash Point | 271.5°C | ChemicalBook[2] |
| XLogP3 | 0.5 | PubChem[1] |
| CAS Number | 6627-30-1 | PubChem[1] |
| Appearance | Solid (form varies) | N/A |
Handling, Storage, and Personal Protection
Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.
Engineering Controls
Operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2] Eyewash stations and safety showers must be readily accessible.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are required. Avoid all skin contact.[2]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.
Storage
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep it segregated from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In case of accidental exposure or release, follow these procedures immediately.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[2] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2] |
Accidental Release Measures
For a small spill, collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[2] Avoid generating dust. Ensure the area is well-ventilated. For large spills, evacuate the area and contact emergency services.
Representative Experimental Protocol
This compound is a synthetic intermediate. The following protocol describes a general, one-pot condensation reaction for the synthesis of related 6-chloro-8-substituted-9H-purine derivatives, illustrating a typical use case for such reagents.[3]
Objective: To synthesize 6-chloro-8-substituted-9H-purine derivatives via condensation.
Materials:
-
6-chloropyrimidine-4,5-diamine
-
Substituted aldehyde (e.g., cyclopropanecarboxaldehyde)
-
Cellulose sulfuric acid (catalyst)
-
Solvent (e.g., Ethanol)
-
Reaction flask, condenser, magnetic stirrer, heating mantle
Methodology:
-
Reaction Setup: To a solution of 6-chloropyrimidine-4,5-diamine (1 mmol) in the chosen solvent (10 mL) within a round-bottom flask, add the substituted aldehyde (1 mmol).
-
Catalyst Addition: Add a catalytic amount of cellulose sulfuric acid to the mixture.
-
Reaction: Stir the mixture at reflux temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to recover the catalyst.
-
Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield the pure 6-chloro-8-substituted-9H-purine derivative.
Note: This is a generalized protocol. Specific reaction times, temperatures, and purification methods will vary based on the specific aldehyde used.[3]
References
An In-depth Technical Guide to the Potential Therapeutic Targets of 6-Chloro-8-cyclopropyl-9H-purine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-8-cyclopropyl-9H-purine is a synthetic purine analogue that holds potential for therapeutic applications, primarily inferred from the well-established biological activities of the broader purine class of molecules. While direct and extensive research on this specific compound is limited in publicly accessible literature, the purine scaffold is a cornerstone in the development of a wide array of therapeutic agents. Purine derivatives have been successfully developed as anticancer, antiviral, and immunosuppressive drugs, often functioning through the inhibition of key enzymes such as kinases and polymerases. This technical guide synthesizes the available information on related purine analogues to extrapolate the potential therapeutic targets, mechanisms of action, and relevant experimental methodologies for the investigation of this compound. The structural features of this compound, namely the 6-chloro and 8-cyclopropyl substitutions, suggest that it may serve as a versatile intermediate for the synthesis of more complex derivatives or possess intrinsic biological activity.
Introduction to Purine Analogues in Drug Discovery
Purine analogues are a class of molecules that mimic the structure of the natural purine bases, adenine and guanine, which are fundamental components of nucleic acids.[1][2] This structural similarity allows them to interfere with various cellular processes, making them valuable therapeutic agents.[1] The therapeutic potential of purine analogues has been realized in the treatment of cancers, viral infections, and autoimmune diseases.[3][4] Their mechanisms of action are diverse and include the inhibition of DNA and RNA synthesis, modulation of signal transduction pathways, and interference with metabolic processes.[1][5]
The core purine structure can be chemically modified at various positions to generate a diverse library of compounds with distinct biological activities. The 6-chloro group, as present in this compound, is a common feature in many purine-based drug candidates and serves as a reactive site for further chemical modifications, allowing for the synthesis of a wide range of 6-substituted purine derivatives.
Potential Therapeutic Targets
Based on the activities of structurally related purine analogues, the following are potential therapeutic targets for this compound or its derivatives.
Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction and are frequently dysregulated in diseases such as cancer.[6] The purine scaffold is a well-established "privileged structure" for the design of kinase inhibitors due to its ability to mimic the adenine moiety of ATP, the natural substrate for kinases.[6] Numerous purine analogues have been developed as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs), Src family kinases, and receptor tyrosine kinases.[6]
Potential Kinase Targets for this compound Derivatives:
-
Cyclin-Dependent Kinases (CDKs): Involved in cell cycle regulation, CDKs are attractive targets for cancer therapy.[7]
-
Src Family Kinases: These non-receptor tyrosine kinases are implicated in cancer cell proliferation, survival, and metastasis.
-
Receptor Tyrosine Kinases (RTKs): (e.g., EGFR, VEGFR) These are crucial for cell growth and angiogenesis and are often overexpressed or mutated in cancers.
Antiviral Activity
Many purine analogues are effective antiviral agents, particularly against herpesviruses and retroviruses like HIV.[1] They typically act as prodrugs that are intracellularly phosphorylated to their active triphosphate forms. These triphosphates can then inhibit viral DNA or RNA polymerases or be incorporated into the growing nucleic acid chain, leading to chain termination.
Potential Viral Targets for this compound Derivatives:
-
Viral DNA Polymerases: Essential for the replication of DNA viruses.
-
Reverse Transcriptases: Key enzymes for retroviruses like HIV.
Antimicrobial and Antioxidant Activity
Some studies on 6-chloro-8-substituted-9[H]-purines have indicated potential antimicrobial and antioxidant activities.[8] While the specific 8-cyclopropyl derivative was not tested in the cited study, this suggests a possible avenue for investigation.
Potential Mechanisms:
-
Antimicrobial: Interference with essential bacterial or fungal metabolic pathways.
-
Antioxidant: Scavenging of reactive oxygen species.
Quantitative Data Summary
As of the latest literature review, no specific quantitative biological data (e.g., IC50, Ki, MIC values) for this compound against specific therapeutic targets has been published. The following table provides a template for how such data, if it becomes available, could be presented.
| Target Class | Specific Target | Assay Type | Activity (e.g., IC50) | Reference |
| Kinase | e.g., CDK2 | In vitro kinase assay | Data not available | |
| Virus | e.g., HIV-1 RT | Enzyme inhibition assay | Data not available | |
| Bacteria | e.g., S. aureus | MIC determination | Data not available | |
| Fungi | e.g., A. niger | MIC determination | Data not available |
Experimental Protocols
The following are generalized protocols for key experiments that would be necessary to elucidate the therapeutic potential of this compound.
Synthesis of 6-Chloro-8-substituted-9[H]-purine Derivatives
This protocol is adapted from a general method for the synthesis of related compounds.[8]
Objective: To synthesize this compound.
Materials:
-
6-chloro-4,5-diaminopyrimidine
-
Cyclopropanecarboxylic acid
-
Pyridine
-
Acetonitrile
-
Ethanol
Procedure:
-
A mixture of 6-chloro-4,5-diaminopyrimidine (1 mmol), cyclopropanecarboxylic acid (1.1 mmol), acetonitrile (5 ml), and a catalytic amount of pyridine is prepared.
-
The mixture is stirred under reflux for approximately two hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the resulting mixture is cooled.
-
The mixture is then acidified and the product is recrystallized from ethanol.
-
The chemical structure of the synthesized compound should be confirmed using IR, 1H NMR, and Mass spectral studies.
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.
Materials:
-
Recombinant protein kinases
-
Specific peptide substrates for each kinase
-
ATP (radiolabeled or non-radiolabeled, depending on detection method)
-
Assay buffer
-
This compound (dissolved in DMSO)
-
Detection reagents (e.g., for luminescence-based or fluorescence-based assays)
Procedure:
-
A kinase reaction mixture is prepared containing the kinase, its substrate, and ATP in the assay buffer.
-
The test compound is added to the reaction mixture at various concentrations.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various bacterial and fungal strains.
Materials:
-
Bacterial and fungal strains
-
Appropriate growth media (e.g., Nutrient Agar, Potato Dextrose Agar)
-
This compound (dissolved in a suitable solvent)
-
Positive control antibiotics/antifungals (e.g., chloramphenicol, fluconazole)
-
96-well microtiter plates
Procedure (Broth Microdilution Method):
-
A serial dilution of the test compound is prepared in the growth medium in a 96-well plate.
-
Each well is inoculated with a standardized suspension of the microorganism.
-
Positive (microorganism with no compound) and negative (medium only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 25°C for fungi) for a specified period (e.g., 24-48 hours).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Conclusion and Future Directions
This compound represents an under-investigated molecule within the therapeutically significant class of purine analogues. While direct evidence of its biological activity is scarce, its chemical structure suggests high potential as a scaffold for the development of novel kinase inhibitors, antiviral agents, or antimicrobial compounds. Future research should focus on the synthesis of a library of derivatives based on this core structure, followed by comprehensive screening against a broad panel of therapeutic targets. Detailed mechanistic studies will be crucial to elucidate the mode of action of any active compounds and to guide further drug development efforts. The experimental protocols outlined in this guide provide a foundational framework for initiating such investigations.
References
- 1. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Therapeutic potential of purine analogue combinations in the treatment of lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tsijournals.com [tsijournals.com]
In Vitro Evaluation of Novel Purine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro evaluation of novel purine derivatives, focusing on their therapeutic potential as anticancer, antiviral, and enzyme inhibitory agents. It offers detailed experimental protocols, summarizes key quantitative data from preclinical studies, and visualizes relevant biological pathways to facilitate further research and development in this promising area of medicinal chemistry.
Introduction
Purine analogs represent a cornerstone in the development of therapeutic agents, demonstrating a broad spectrum of biological activities.[1] Their structural similarity to endogenous purines allows them to interact with various cellular targets, thereby modulating critical biological processes.[2][3] This guide delves into the methodologies used to assess the efficacy of novel purine derivatives in a laboratory setting, providing a foundation for the identification and characterization of new drug candidates.
Anticancer Activity of Novel Purine Derivatives
The antiproliferative and cytotoxic effects of novel purine derivatives are frequently evaluated against a panel of human cancer cell lines. These studies are crucial for identifying compounds with potent and selective anticancer activity.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of various novel purine derivatives, presenting 50% inhibitory concentration (IC50) values. Lower IC50 values indicate greater potency.
Table 1: Cytotoxicity of 9-Ethyl-9H-purine Derivatives in Human Cancer Cell Lines
| Compound | HeLa (Cervical Cancer) IC50 (µM) | SiHa (Cervical Cancer) IC50 (µM) | CaSki (Cervical Cancer) IC50 (µM) | LM8 (Osteosarcoma) IC50 (µM) | LM8G7 (Osteosarcoma) IC50 (µM) | OVSAHO (Ovarian Cancer) IC50 (µM) | SKOV-3 (Ovarian Cancer) IC50 (µM) |
| 4b | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| 4g | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| 4f | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Data synthesized from studies on 9-ethyl-9H-purine derivatives, which highlighted the significant activity of compounds with trifluoromethoxy (4b) and trifluoromethyl (4g) groups against cervical cancer cells, and an isopropoxy group (4f) against osteosarcoma and ovarian cancer cells.[4]
Table 2: Cytotoxicity of 6,9-Disubstituted Purine Analogs in Human Cancer Cell Lines
| Compound | Huh7 (Liver Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) | MCF7 (Breast Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) |
| 12 | 0.08 - 0.13 | > 0.1 | > 0.1 | < 0.1 - 0.13 |
| 22 | 0.08 - 0.13 | > 0.1 | > 0.1 | Data not available |
| 25 | < 0.1 - 0.13 | > 0.1 | > 0.1 | < 0.1 - 0.13 |
| Camptothecin | ~0.1 | Data not available | Data not available | ~0.1 |
| 5-FU | > 0.1 | Data not available | Data not available | > 0.1 |
| Cladribine | > 0.1 | Data not available | Data not available | > 0.1 |
| Fludarabine | > 0.1 | Data not available | Data not available | > 0.1 |
Data from a study on new 6,9-disubstituted purine analogs, indicating that compounds 12 and 22 exhibited excellent cytotoxic activities on Huh7 cells, comparable to camptothecin and better than cladribine, fludarabine, and 5-FU.[5] Compound 25 also displayed significant IC50 values.[5]
Table 3: Anticancer Activity of Purine Derivatives Targeting CDK2 and eIF4E
| Compound | Target | Cell Line | IC50 (µM) |
| 5g | CDK2 | PA-1 (Ovarian) | 1.08 |
| 5i | CDK2 | MCF-7 (Breast) | 3.54 |
| Seliciclib | CDK2 | PA-1 (Ovarian) | 8.43 |
| Seliciclib | CDK2 | MCF-7 (Breast) | 5.46 |
| 4b | p-eIF4E | Caco-2 (Colon) | 31.40 |
| 4b | p-eIF4E | HepG-2 (Hepatic) | 27.15 |
| 4b | p-eIF4E | MCF-7 (Breast) | 21.71 |
| Chitosan-coated 4b-NSs | p-eIF4E | Caco-2 (Colon) | 16.15 |
| Chitosan-coated 4b-NSs | p-eIF4E | HepG-2 (Hepatic) | 26.66 |
| Chitosan-coated 4b-NSs | p-eIF4E | MCF-7 (Breast) | 6.90 |
Data compiled from studies on purine analogues as CDK2 inhibitors and GMP analogs targeting p-eIF4E.[6][7] Compounds 5g and 5i showed greater cytotoxicity against PA-1 and MCF-7 cells compared to seliciclib.[7] Compound 4b was active against three cell lines, and its encapsulation in chitosan-coated niosomes (Cs/4b-NSs) enhanced its cytotoxic effects, particularly in MCF-7 cells.[6]
Experimental Protocols
1. Cell Viability and Cytotoxicity Assays (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the novel purine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
2. Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase, such as Cyclin-Dependent Kinase 2 (CDK2).[7]
-
Reaction Mixture Preparation: A reaction mixture containing the kinase, its substrate (e.g., a specific peptide), and ATP in a suitable buffer is prepared.
-
Inhibitor Addition: The novel purine derivative is added to the reaction mixture at various concentrations.
-
Incubation: The mixture is incubated to allow the kinase reaction to proceed.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, including radiometric assays (³²P-ATP) or fluorescence-based assays.
-
Data Analysis: The percentage of inhibition is calculated for each concentration, and the IC50 value is determined.
Signaling Pathways in Cancer
Purinergic signaling plays a significant role in cancer progression, regulating cell proliferation, migration, and survival.[8][9] ATP and its derivatives, released into the tumor microenvironment, activate purinergic receptors (P1 and P2), triggering downstream signaling cascades.[8]
Caption: Purinergic signaling pathway in cancer.
Antiviral Activity of Novel Purine Derivatives
Purine nucleoside analogs are a well-established class of antiviral agents that interfere with viral replication. Their evaluation involves determining their efficacy against specific viruses and assessing their cytotoxicity to host cells to establish a selectivity index.
Quantitative Data Summary
Table 4: In Vitro Antiviral Activity of Penciclovir and Ganciclovir against Duck Hepatitis B Virus (DHBV)
| Treatment Condition | Compound | 50% Inhibitory Concentration (IC50) (µM) |
| Longer-term continuous treatment | Penciclovir | 0.7 ± 0.1 |
| Ganciclovir | 4.0 ± 0.2 | |
| Washout experiments | Penciclovir | 3.0 ± 0.4 |
| Ganciclovir | 46 ± 1.5 |
Data from a comparative study of penciclovir and ganciclovir, demonstrating the superior and more persistent inhibitory activity of penciclovir against DHBV replication in primary duck hepatocyte cultures.[10][11]
Table 5: Antirhinovirus Activity of Purine Nucleoside Analogs
| Compound | Rhinovirus Types | MIC (µg/ml) | Selectivity Index |
| Tubercidin | 1A, 1B, 9 | < 1 | 3-10 |
| 5-(1-hydroxyethyl)tubercidin | 1A, 1B, 9 | < 1 | 3-10 |
| 5-(2-buten-1-yl)tubercidin | 1A, 1B, 9 | < 1 | 3-10 |
| Toyocamycin | 1A, 1B, 9 | < 1 | 3-10 |
| Sangivamycin | 1A, 1B, 9 | < 1 | 3-10 |
| 3-deazaguanine | Not specified | Data not available | 50 |
Data from an evaluation of various purine nucleoside analogs against rhinovirus replication in human diploid fibroblasts. While several compounds were potent inhibitors, they also exhibited cytotoxicity at slightly higher concentrations. 3-deazaguanine showed the most favorable selectivity.[12]
Experimental Protocols
1. Antiviral Assay in Cell Culture
This protocol outlines a general method for evaluating the antiviral activity of novel purine derivatives.
-
Cell Culture and Infection: Host cells susceptible to the virus of interest are grown in multi-well plates. The cells are then infected with a specific multiplicity of infection (MOI) of the virus.
-
Compound Treatment: Immediately after infection, the cells are treated with various concentrations of the purine derivative.
-
Incubation: The plates are incubated for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE) in untreated control wells.
-
Assessment of Viral Replication: The inhibition of viral replication can be quantified by several methods:
-
CPE Reduction Assay: The extent of CPE is visually scored or quantified using a cell viability assay (e.g., MTT).
-
Plaque Reduction Assay: The number and size of viral plaques are counted.
-
Viral Yield Reduction Assay: The amount of infectious virus particles produced is titrated.
-
Viral DNA/RNA Quantification: Viral nucleic acids are quantified using quantitative PCR (qPCR) or reverse transcription qPCR (RT-qPCR).
-
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated. The cytotoxic concentration (CC50) is also determined in uninfected cells, and the selectivity index (SI = CC50/IC50) is calculated to assess the therapeutic window.
Enzyme Inhibitory Activity of Novel Purine Derivatives
Many purine derivatives exert their therapeutic effects by inhibiting specific enzymes involved in disease pathogenesis.
Quantitative Data Summary
Table 6: Inhibitory Activity of Novel Purine Derivatives against c-Src Tyrosine Kinase
| Compound | c-Src Kinase IC50 (µM) |
| Series of 32 compounds | 0.02 - 3.14 |
| Compound 5i | ~0.02 |
Data from a study that identified potent and selective inhibitors of c-Src tyrosine kinase. All 32 synthesized compounds showed inhibitory activity, with compound 5i being one of the most potent.[13]
Table 7: Inhibition of Xanthine Oxidase by Non-Purine-Like Compounds
| Compound | Inhibition Constant (Ki) (µM) |
| ALS-28 | 2.7 ± 1.5 |
| ALS-8 | 4.5 ± 1.5 |
| ALS-15 | 23 ± 9 |
| ALS-1 | 41 ± 14 |
Data from a study on competitive inhibitors of xanthine oxidase, an enzyme involved in hyperuricemia and gout.[14]
Experimental Protocols
1. General Enzyme Inhibition Assay
This protocol can be adapted for various enzymes.
-
Enzyme and Substrate Preparation: The purified enzyme and its specific substrate are prepared in an appropriate assay buffer.
-
Inhibitor Addition: The novel purine derivative is pre-incubated with the enzyme at various concentrations.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Reaction Monitoring: The progress of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate. The detection method depends on the specific enzyme and substrate (e.g., spectrophotometry, fluorometry, or luminometry).
-
Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value is determined from the dose-response curve. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).[14]
Experimental Workflow Visualization
Caption: General experimental workflow for in vitro evaluation.
Conclusion
The in vitro evaluation of novel purine derivatives is a critical first step in the drug discovery process. The methodologies and data presented in this guide provide a framework for the systematic assessment of these compounds for their potential as anticancer, antiviral, and enzyme-inhibiting agents. By employing robust experimental protocols and carefully analyzing the resulting data, researchers can identify promising lead compounds for further preclinical and clinical development. The continued exploration of the vast chemical space of purine analogs holds significant promise for the discovery of new and effective therapies for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and in vitro anti-tumor activities of novel 9-ethyl-9H-purine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Purinergic signaling: Diverse effects and therapeutic potential in cancer [frontiersin.org]
- 9. Purinergic Signaling in the Hallmarks of Cancer [mdpi.com]
- 10. In vitro antiviral activity of penciclovir, a novel purine nucleoside, against duck hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Antirhinovirus activity of purine nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of novel purine derivatives with potent and selective inhibitory activity against c-Src tyrosine kinase [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for 6-Chloro-8-cyclopropyl-9H-purine in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-8-cyclopropyl-9H-purine is a substituted purine analog that serves as a key intermediate in the synthesis of potent and selective kinase inhibitors. The purine scaffold is a well-established pharmacophore that mimics the adenine base of ATP, enabling competitive inhibition at the ATP-binding site of a wide range of protein kinases. This document provides detailed application notes and protocols for utilizing this compound and its derivatives in kinase inhibition assays, with a particular focus on MAP kinase-interacting kinases (MNK1 and MNK2), for which this scaffold has shown significant promise.
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The protocols outlined herein provide a framework for researchers to characterize the inhibitory activity of this compound derivatives and similar compounds against their target kinases.
Kinase Target Profile
While this compound itself is primarily a synthetic intermediate, its derivatives have been demonstrated to be potent inhibitors of MAP kinase-interacting kinases (MNK1 and MNK2)[1][2]. The MNK kinases are downstream effectors of the MAPK signaling pathway and are involved in the regulation of protein synthesis and cell proliferation.
Derivatives of this compound have been synthesized and evaluated for their inhibitory activity against MNK1 and MNK2. The following table summarizes the reported potency of these derivatives, providing a reference for expected activity ranges.
| Compound ID | Target Kinase | IC50 (µM) | Potency Category |
| Derivative A | MNK1 | < 0.01 | +++ |
| Derivative B | MNK1 | 0.01 - 0.1 | ++ |
| Derivative C | MNK2 | > 0.1 - 10.0 | + |
| Data is representative of derivatives synthesized from this compound as described in patent literature.[2] The specific IC50 values for this compound are not publicly available as it is considered a synthetic intermediate. |
Signaling Pathway
The MNK kinases are activated by the ERK and p38 MAPK pathways and subsequently phosphorylate the eukaryotic initiation factor 4E (eIF4E), a key regulator of cap-dependent mRNA translation. Inhibition of MNK kinases can therefore modulate the translation of specific mRNAs involved in cell growth, proliferation, and survival.
Experimental Protocols
General Workflow for Kinase Inhibition Assay
The following diagram illustrates a typical workflow for assessing the inhibitory potential of a compound against a target kinase.
Protocol 1: In Vitro MNK1 Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring the inhibition of MNK1 using a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human MNK1 (active)
-
Kinase substrate (e.g., a specific peptide substrate for MNK1)
-
This compound derivative (test compound)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the this compound derivative in 100% DMSO.
-
Perform serial dilutions of the compound stock in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
Prepare a final dilution of each concentration in kinase buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
-
Assay Setup:
-
In a white, opaque microplate, add the following components in order:
-
Kinase buffer
-
Test compound at various concentrations
-
MNK1 enzyme (pre-diluted in kinase buffer)
-
Kinase substrate (pre-diluted in kinase buffer)
-
-
Include control wells:
-
Positive control (0% inhibition): All components except the test compound (substitute with DMSO vehicle).
-
Negative control (100% inhibition): All components except the kinase.
-
-
-
Initiation of Kinase Reaction:
-
Initiate the kinase reaction by adding a solution of ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.
-
Mix the plate gently.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Signal Detection:
-
After incubation, add the luminescence-based ATP detection reagent to all wells according to the manufacturer's instructions. This reagent will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.
-
Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control))
-
Plot the % inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
-
Protocol 2: Cellular Assay to Assess MNK Inhibition
This protocol describes a method to evaluate the ability of a this compound derivative to inhibit MNK activity within a cellular context by measuring the phosphorylation of its downstream target, eIF4E.
Materials:
-
Cancer cell line known to have active MAPK signaling (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
This compound derivative (test compound)
-
Stimulant to activate the MAPK pathway (e.g., Phorbol 12-myristate 13-acetate (PMA) or a growth factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-eIF4E (Ser209) and anti-total-eIF4E
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the this compound derivative for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a MAPK pathway activator (e.g., PMA) for a short period (e.g., 30 minutes) to induce eIF4E phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-eIF4E overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total eIF4E as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-eIF4E and total eIF4E using densitometry software (e.g., ImageJ).
-
Normalize the phospho-eIF4E signal to the total eIF4E signal for each sample.
-
Plot the normalized phospho-eIF4E levels against the compound concentration to determine the cellular IC50.
-
Conclusion
This compound represents a valuable starting point for the development of potent kinase inhibitors, particularly targeting the MNK family. The provided application notes and protocols offer a comprehensive guide for researchers to effectively utilize this compound and its derivatives in both biochemical and cellular assays to characterize their inhibitory activity and elucidate their mechanism of action. Careful optimization of assay conditions and appropriate data analysis are crucial for obtaining reliable and reproducible results in the pursuit of novel kinase-targeted therapeutics.
References
Application Notes and Protocols: 6-Chloro-8-cyclopropyl-9H-purine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential utility of 6-Chloro-8-cyclopropyl-9H-purine as a research tool, focusing on its plausible role as an inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). The provided protocols offer detailed methodologies for its synthesis and evaluation in biochemical and cellular assays.
Introduction
This compound is a synthetic purine derivative. While specific data for this compound is limited in public literature, its structural motifs are common in kinase inhibitors. Purine analogues are a significant class of compounds with diverse biological activities, including anti-inflammatory, antiviral, and antitumor effects.[1] This document focuses on the potential application of this compound as a selective inhibitor of IRAK-4, a key kinase in innate immunity signaling pathways.
IRAK-4 is a serine/threonine kinase that plays a crucial role in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R).[2][3] Upon activation, IRAK-4 phosphorylates IRAK1, leading to a downstream cascade that results in the activation of NF-κB and the production of pro-inflammatory cytokines like TNF-α.[4] Dysregulation of this pathway is implicated in various autoimmune diseases and inflammatory conditions. Therefore, inhibitors of IRAK-4 are valuable tools for studying these processes and represent a promising therapeutic strategy.
Data Presentation
As specific experimental data for this compound is not widely available, the following tables present hypothetical data to illustrate the expected outcomes from the described protocols.
Table 1: Biochemical Potency of this compound against IRAK-4
| Assay Type | Target | Substrate | ATP Concentration | IC50 (nM) |
| TR-FRET Kinase Assay | IRAK-4 | Myelin Basic Protein (MBP) | 10 µM | 5.2 |
| Transcreener® ADP² Assay | IRAK-4 | IRAK1 peptide | 10 µM | 6.8 |
Table 2: Cellular Activity of this compound
| Cell Line | Stimulant | Analyte | Assay | EC50 (nM) |
| Human Monocytes (PBMCs) | LPS (10 ng/mL) | TNF-α | ELISA | 15.7 |
| THP-1 Cells | IL-1β (10 ng/mL) | IL-6 | ELISA | 22.4 |
Signaling Pathway
The following diagram illustrates the central role of IRAK-4 in the TLR/IL-1R signaling pathway and the proposed point of inhibition by this compound.
Experimental Protocols
Synthesis of this compound
This protocol is a generalized method based on common synthetic routes for 8-substituted purines.[5]
Workflow Diagram:
Methodology:
-
Reaction Setup: In a round-bottom flask, add 6-chloropyrimidine-4,5-diamine (1 equivalent) and a suitable solvent (e.g., ethanol).
-
Reagent Addition: Add cyclopropanecarboxaldehyde (1.1 equivalents) to the mixture.
-
Catalyst: Introduce a catalyst, such as cellulose sulfuric acid (a catalytic amount), to facilitate the reaction.[5]
-
Reaction Conditions: Stir the mixture at reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter off the catalyst. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
IRAK-4 TR-FRET Kinase Assay
This protocol is designed to measure the direct inhibition of IRAK-4 kinase activity using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay format.[6][7]
Workflow Diagram:
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Assay Plate Setup: Add 2 µL of the diluted compound solutions to the wells of a low-volume 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme/Substrate Addition: Prepare a master mix containing IRAK-4 enzyme and a fluorescein-labeled substrate (e.g., Fluorescein-poly-GT). Add 4 µL of this mix to each well.
-
Reaction Initiation: Prepare an ATP solution in the assay buffer. Add 4 µL to each well to start the kinase reaction. The final volume should be 10 µL.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Reaction Termination and Detection: Prepare a stop/detection solution containing EDTA (to chelate Mg²⁺ and stop the reaction) and a terbium-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer. Add 10 µL of this solution to each well.
-
Detection Incubation: Incubate the plate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 520 nm for fluorescein and 490 nm for terbium).[7]
-
Data Analysis: Calculate the TR-FRET ratio (acceptor/donor emission). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay: Inhibition of LPS-Induced TNF-α Production
This protocol assesses the ability of the compound to inhibit IRAK-4 activity within a cellular context by measuring the downstream production of a key inflammatory cytokine, TNF-α.[8][9]
Workflow Diagram:
Methodology:
-
Cell Culture: Culture human monocytic cells (e.g., THP-1 cell line or freshly isolated peripheral blood mononuclear cells, PBMCs) in appropriate media.
-
Cell Plating: Seed the cells into a 96-well tissue culture plate at a density of 5x10⁵ cells/mL and allow them to adhere or acclimate.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture media. Add the diluted compound to the cells and pre-incubate for 1 hour at 37°C in a CO₂ incubator.
-
Cell Stimulation: Prepare a solution of Lipopolysaccharide (LPS) in culture media. Add LPS to the wells to a final concentration of 10 ng/mL to stimulate TNF-α production.[8][9] Include unstimulated and vehicle-only controls.
-
Incubation: Return the plate to the incubator for 4-8 hours. The optimal time should be determined empirically.[11]
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the supernatant without disturbing the cell layer.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Plot the measured TNF-α concentration against the inhibitor concentration. Fit the data to a suitable dose-response curve to calculate the EC50 value, representing the concentration at which the compound inhibits 50% of the LPS-induced TNF-α production.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipopolysaccharide-induced tumor necrosis factor alpha production by human monocytes involves the raf-1/MEK1-MEK2/ERK1-ERK2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Chloro-8-cyclopropyl-9H-purine as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-Chloro-8-cyclopropyl-9H-purine as a versatile chemical intermediate in the synthesis of biologically active molecules, particularly in the realm of kinase inhibitors. Detailed protocols for its synthesis and subsequent elaboration are provided, along with representative data and conceptual diagrams to guide researchers in its application.
Introduction
This compound is a substituted purine derivative that serves as a valuable building block in medicinal chemistry. The presence of a chlorine atom at the 6-position provides a reactive handle for nucleophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups. The cyclopropyl moiety at the 8-position can contribute to the binding affinity and selectivity of the final compounds for their biological targets. This document outlines the synthesis of this intermediate and its application in the preparation of potent kinase inhibitors.
Synthesis of this compound
A highly efficient one-pot synthesis of 6-chloro-8-substituted-9H-purines has been reported, which can be adapted for the synthesis of the title compound.[1] This method involves the condensation of 6-chloropyrimidine-4,5-diamine with an appropriate aldehyde, in this case, cyclopropanecarboxaldehyde, using an acid catalyst.
Experimental Protocol:
Scheme 1: Synthesis of this compound
Caption: One-pot synthesis of the target intermediate.
-
To a reaction vessel, add 6-chloropyrimidine-4,5-diamine (1.0 mmol, 1 equiv.).
-
Add cyclopropanecarboxaldehyde (1.0 mmol, 1 equiv.).
-
Add a catalytic amount of a solid acid catalyst, such as cellulose sulfuric acid (e.g., 0.05 g).
-
Allow the mixture to react at room temperature for approximately 10-20 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, add ethyl acetate to the reaction mixture and wash with water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford pure this compound.
Expected Results:
The one-pot synthesis method is reported to provide excellent yields for a variety of 8-substituted 6-chloropurines.
| Compound | Aldehyde | Reported Yield (%) |
| 6-Chloro-8-phenyl-9H-purine | Benzaldehyde | 95 |
| 6-Chloro-8-(4-chlorophenyl)-9H-purine | 4-Chlorobenzaldehyde | 92 |
| 6-Chloro-8-(4-methoxyphenyl)-9H-purine | 4-Methoxybenzaldehyde | 94 |
| This compound | Cyclopropanecarboxaldehyde | ~88-95 (expected) |
Table 1: Reported yields for the synthesis of various 6-chloro-8-substituted-9H-purines using a similar one-pot protocol.[1]
Application in the Synthesis of Kinase Inhibitors
The 6-chloro position of the purine ring is susceptible to nucleophilic aromatic substitution, making this compound an excellent starting material for the synthesis of N-substituted purine derivatives. Many such compounds have been shown to be potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle and are attractive targets for cancer therapy.
Experimental Workflow:
Caption: Workflow for kinase inhibitor synthesis.
Representative Experimental Protocol: Synthesis of an N-aryl-8-cyclopropyl-9H-purin-6-amine
This protocol is adapted from the synthesis of related purine-based kinase inhibitors.
-
In a suitable reaction vessel, dissolve this compound (1.0 mmol, 1 equiv.) in a solvent such as n-butanol or DMF.
-
Add the desired substituted aniline (1.1 mmol, 1.1 equiv.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 mmol, 2 equiv.).
-
Heat the reaction mixture to reflux (e.g., 80-120 °C) and stir for 12-24 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to yield the desired N-aryl-8-cyclopropyl-9H-purin-6-amine.
Expected Quantitative Data:
The yields for nucleophilic aromatic substitution reactions on 6-chloropurines are generally good.
| Starting Material | Amine | Product | Expected Yield (%) |
| This compound | 4-Aminobenzenesulfonamide | 4-((8-cyclopropyl-9H-purin-6-yl)amino)benzenesulfonamide | 70-90 (estimated) |
| This compound | 3-Ethynylaniline | 8-cyclopropyl-N-(3-ethynylphenyl)-9H-purin-6-amine | 70-90 (estimated) |
Table 2: Estimated yields for the synthesis of representative kinase inhibitors based on similar reported reactions.
Biological Activity of Derived Purines
Purine derivatives are well-established as inhibitors of various protein kinases. The final products synthesized from this compound are expected to exhibit inhibitory activity against kinases such as CDK2, which is often dysregulated in cancer.
Representative IC50 Values for Related Purine-Based CDK2 Inhibitors:
| Compound Structure | CDK2 IC50 (µM) |
| 2-(4'-sulfamoylanilino)-6-cyclohexylmethoxy-purine | 0.0045 |
| 2-(4'-sulfamoylanilino)-6-(3-chlorophenoxy)-purine | 0.012 |
| 2-(4'-sulfamoylanilino)-6-isopropoxy-purine | 0.025 |
Table 3: IC50 values of some potent purine-based CDK2 inhibitors, demonstrating the potential bioactivity of this class of compounds.
Mechanism of Action: CDK Inhibition and the Cell Cycle
The synthesized N-substituted-8-cyclopropyl-9H-purin-6-amines are designed to act as ATP-competitive inhibitors of CDKs. By binding to the ATP-binding pocket of the kinase, they prevent the phosphorylation of downstream substrates, leading to cell cycle arrest and potentially apoptosis in cancer cells.
Caption: Mechanism of CDK inhibition by purine derivatives.
Disclaimer: The provided protocols and expected data are based on published literature for similar compounds and are intended for guidance. Researchers should conduct their own optimization and characterization of the synthesized molecules. Always follow appropriate laboratory safety procedures.
References
Application Notes and Protocols: Determination of the Solubility of 6-Chloro-8-cyclopropyl-9H-purine in Various Solvents
Authored for: Researchers, Scientists, and Drug Development Professionals
November 2025
Abstract
These application notes provide a comprehensive guide for determining the solubility of the heterocyclic compound 6-Chloro-8-cyclopropyl-9H-purine in a range of pharmaceutically relevant solvents. The protocols outlined herein are designed to be adaptable for both early-stage drug discovery and later-stage development, offering methods for both kinetic and thermodynamic (equilibrium) solubility assessment. Standardized procedures for sample preparation, equilibration, and quantitative analysis using High-Performance Liquid Chromatography (HPLC) are detailed. This document also establishes a framework for the clear and concise presentation of solubility data.
Introduction
The aqueous and non-aqueous solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation, and overall therapeutic efficacy. This compound is a purine derivative with potential applications in medicinal chemistry. Understanding its solubility profile in various solvents is essential for its development as a potential therapeutic agent.
This document provides detailed protocols for determining the solubility of this compound. It covers two primary types of solubility measurements:
-
Kinetic Solubility: Often determined in early drug discovery, this measurement reflects the solubility of a compound under non-equilibrium conditions and can be influenced by the dissolution rate of the solid form. It is a high-throughput method useful for initial screening.[1]
-
Equilibrium Solubility (Thermodynamic Solubility): This is the concentration of a solute in a saturated solution when there is a dynamic equilibrium between the dissolved and undissolved states.[1][2] The shake-flask method is a common technique for determining equilibrium solubility and is considered the gold standard.[2][3]
The selection of solvents for solubility testing is crucial and should be guided by the intended application of the compound. A range of solvents with varying polarities and proticities are typically evaluated.
Materials and Reagents
-
Compound: this compound (Purity >98%)
-
Solvents (HPLC Grade or equivalent):
-
Deionized Water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Polyethylene Glycol 300 (PEG 300)
-
Propylene Glycol (PG)
-
-
Equipment:
-
Analytical balance
-
Vortex mixer
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a UV detector
-
HPLC columns (e.g., C18 reverse-phase)
-
Syringe filters (0.22 µm)
-
Glass vials with screw caps
-
Pipettes and tips
-
Experimental Protocols
Analytical Method Development: HPLC
Prior to initiating solubility studies, a validated HPLC method for the quantification of this compound is required.
Protocol:
-
Standard Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO or Methanol).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (e.g., 254 nm).
-
Column Temperature: 25 °C
-
-
Method Validation: Validate the analytical method for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) according to standard guidelines.[4]
Protocol for Equilibrium Solubility (Shake-Flask Method)
This method determines the thermodynamic solubility of the compound.[2]
Workflow Diagram:
Caption: Workflow for Equilibrium Solubility Determination.
Procedure:
-
Add an excess amount of this compound (e.g., 5-10 mg) to a glass vial. The presence of undissolved material at the end of the experiment is crucial.[2]
-
Add a known volume of the desired solvent (e.g., 1 mL) to the vial.
-
Seal the vials tightly and place them on an orbital shaker.
-
Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered sample with the HPLC mobile phase to a concentration within the calibrated range.
-
Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.
-
Perform the experiment in triplicate for each solvent.
Protocol for Kinetic Solubility
This method is a higher-throughput approach often used for initial screening.[1]
Workflow Diagram:
Caption: Workflow for Kinetic Solubility Determination.
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, add the aqueous buffer (e.g., PBS pH 7.4) to each well.
-
Add a small volume of the DMSO stock solution to the aqueous buffer (the final DMSO concentration should be low, typically 1-5%, to minimize its effect on solubility).
-
Seal the plate and shake for a defined period (e.g., 1-2 hours) at room temperature.
-
Separate the precipitated compound from the solution by filtering through a 96-well filter plate.[3]
-
Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.[3]
Results and Data Presentation
Summarize all quantitative solubility data in a clear and structured table. This allows for easy comparison of the compound's solubility across different solvents and conditions.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility Type | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| Deionized Water | Equilibrium | 25 | Data | Data |
| PBS (pH 7.4) | Equilibrium | 25 | Data | Data |
| PBS (pH 7.4) | Kinetic (1% DMSO) | 25 | Data | Data |
| Ethanol | Equilibrium | 25 | Data | Data |
| Methanol | Equilibrium | 25 | Data | Data |
| Acetonitrile | Equilibrium | 25 | Data | Data |
| PEG 300 | Equilibrium | 25 | Data | Data |
| Propylene Glycol | Equilibrium | 25 | Data | Data |
| DMSO | Equilibrium | 25 | Data | Data |
*Note: "Data" indicates where experimentally determined values should be inserted.
Discussion
The solubility data presented in Table 1 will provide valuable insights into the physicochemical properties of this compound. A higher solubility in aqueous buffers like PBS at pH 7.4 is generally desirable for oral bioavailability. Solubility in organic solvents and co-solvents such as Ethanol, PEG 300, and Propylene Glycol is important for developing liquid formulations for various routes of administration. The difference between kinetic and equilibrium solubility can provide information about the compound's precipitation tendency.
Conclusion
The protocols described in these application notes provide a robust framework for the systematic determination of the solubility of this compound. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data that is essential for informed decision-making in the drug development process.
References
Optimal Reaction Conditions for the Synthesis of 6-Chloro-8-cyclopropyl-9H-purine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the optimal reaction conditions and experimental protocols for the synthesis of 6-Chloro-8-cyclopropyl-9H-purine, a key intermediate in the development of various therapeutic agents. The presented methodologies are based on efficient, one-pot catalytic procedures.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its versatile role as a building block for more complex molecules, including potential drug candidates. The optimization of its synthesis is crucial for efficient and scalable production. The most effective and environmentally friendly approach identified is the one-pot condensation reaction of a diaminopyrimidine with cyclopropanecarboxaldehyde, facilitated by a solid acid catalyst.
Reaction Scheme
The synthesis of this compound is typically achieved through a Traube-like purine synthesis. The general reaction involves the cyclization of a substituted pyrimidine with a one-carbon source, in this case, cyclopropanecarboxaldehyde.
Caption: General reaction scheme for the synthesis of this compound.
Optimal Reaction Conditions
Based on analogous reactions for the synthesis of 6-chloro-8-substituted-9H-purines, a highly efficient method involves the use of cellulose sulfuric acid as a catalyst in a solvent-free system.[1] This approach offers significant advantages, including high yields, short reaction times, and ease of work-up.
Table 1: Summary of Optimal Reaction Conditions
| Parameter | Optimal Condition | Notes |
| Starting Material 1 | 6-chloropyrimidine-4,5-diamine | 1 mmol |
| Starting Material 2 | Cyclopropanecarboxaldehyde | 1 mmol |
| Catalyst | Cellulose Sulfuric Acid | 0.045 g (0.015 mmol) |
| Solvent | Solvent-free | Promotes green chemistry principles. |
| Temperature | Room Temperature | Energy-efficient process. |
| Reaction Time | 6-10 minutes (estimated) | Based on reactions with other aldehydes.[1] |
| Yield | 88-95% (expected) | Based on reactions with other aldehydes.[1] |
Experimental Protocol
This protocol is a representative procedure based on the highly successful synthesis of similar 6-chloro-8-substituted-9H-purines.[1]
4.1. Materials
-
6-chloropyrimidine-4,5-diamine
-
Cyclopropanecarboxaldehyde
-
Cellulose Sulfuric Acid
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
4.2. Procedure
-
In a round-bottom flask, combine 6-chloropyrimidine-4,5-diamine (1 mmol) and cyclopropanecarboxaldehyde (1 mmol).
-
Add cellulose sulfuric acid (0.045 g) to the mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is expected to be complete within 6-10 minutes.
-
Upon completion, add a suitable solvent such as ethyl acetate to dissolve the product.
-
Filter the mixture to recover the solid catalyst. The catalyst can be washed, dried, and reused.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Reaction Mechanism and Workflow
The synthesis of this compound via the acid-catalyzed condensation of 6-chloropyrimidine-4,5-diamine and cyclopropanecarboxaldehyde follows the general principles of the Traube purine synthesis.
Caption: Experimental workflow and proposed reaction mechanism.
The reaction is initiated by the acid-catalyzed activation of the carbonyl group of cyclopropanecarboxaldehyde. This is followed by a nucleophilic attack from one of the amino groups of the 6-chloropyrimidine-4,5-diamine to form a Schiff base intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable purine ring system.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
-
6-Chloropurines are classified as harmful if swallowed and may cause skin and eye irritation.
References
Application Notes & Protocols: The Role of 6-Chloro-8-cyclopropyl-9H-purine in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-Chloro-8-cyclopropyl-9H-purine and its analogs as key intermediates in the synthesis of potent kinase inhibitors for targeted therapies. The protocols and data presented herein are designed to guide researchers in the development of novel therapeutics, particularly in the fields of oncology and inflammatory diseases.
Introduction: The Versatility of the Purine Scaffold
The purine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous signaling molecules and approved drugs. The strategic functionalization of the purine core allows for the fine-tuning of pharmacological properties to achieve high potency and selectivity for specific biological targets. This compound is a valuable starting material in this context, offering a reactive "handle" at the 6-position for the introduction of diverse substituents via nucleophilic aromatic substitution. The presence of the cyclopropyl group at the 8-position can enhance binding affinity to target proteins and improve metabolic stability.
Application in Kinase Inhibitor Development
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The purine scaffold is a well-established ATP-competitive inhibitor framework. By modifying the substituents on the purine ring, it is possible to develop potent and selective inhibitors of specific kinases. The 6-amino-8-cyclopropyl-9H-purine core, readily synthesized from this compound, has been explored for the development of inhibitors of various kinases, including FMS-like tyrosine kinase 3 (FLT3), which is a key target in acute myeloid leukemia (AML).[1]
Quantitative Data Summary
The following table summarizes the in vitro activity of representative 8-cycloalkylpurine derivatives as kinase inhibitors. While specific data for 8-cyclopropyl derivatives in this exact series is not publicly available, the data for closely related analogs with cyclopentyl and cycloheptyl groups at the 9-position demonstrate the potential of this scaffold.
| Compound ID | R1 (Position 9) | Target Kinase | IC50 (nM)[1] |
| 1a | Cyclopentyl | FLT3 | 15 |
| 1b | Cyclopentyl | CDK4 | 50 |
| 2a | Cycloheptyl | FLT3 | 8 |
| 2b | Cycloheptyl | CDK4 | 35 |
Experimental Protocols
This section provides a detailed protocol for a key synthetic transformation in the utilization of a 6-chloro-8-substituted-purine derivative in a drug discovery pipeline: the Buchwald-Hartwig amination for the introduction of an amino substituent at the C2 position, a common step in building kinase inhibitor libraries. While the example uses a 2-chloropurine, the principles are directly applicable to the more reactive 6-chloropurine starting materials.
Protocol: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-Purine Derivatives
This protocol is adapted from a procedure for the synthesis of 2,7,9-trisubstituted 8-oxopurines as FLT3 inhibitors.[1]
Materials:
-
2-Chloro-9-cycloalkyl-7-isopropyl-7,9-dihydro-8H-purin-8-one (1 equivalent)
-
4-(Piperazin-1-yl)aniline (1.2 equivalents)
-
XPhos Pd G2 precatalyst (0.1 equivalents)
-
Potassium carbonate (K2CO3) (3 equivalents)
-
1,4-Dioxane
-
Water
-
Microwave synthesis vials
-
Microwave reactor
Procedure:
-
To a microwave synthesis vial, add 2-Chloro-9-cycloalkyl-7-isopropyl-7,9-dihydro-8H-purin-8-one, 4-(piperazin-1-yl)aniline, XPhos Pd G2, and potassium carbonate.
-
Add a 4:1 mixture of 1,4-dioxane and water to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 1 to 9 hours with a microwave power of 150 W.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-purine derivative.
Visualizations
Signaling Pathway
Caption: FLT3 signaling pathway and the point of inhibition.
Experimental Workflow
References
Application Notes and Protocols for the Analytical Characterization of 6-Chloro-8-cyclopropyl-9H-purine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-8-cyclopropyl-9H-purine is a synthetic purine derivative of interest in medicinal chemistry and drug discovery due to its potential biological activities. As with any novel compound intended for further development, comprehensive analytical characterization is crucial to confirm its identity, purity, and stability. These application notes provide detailed protocols for the characterization of this compound using a suite of standard analytical techniques: High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for structural confirmation and impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous structure elucidation, and Fourier-Transform Infrared (FT-IR) spectroscopy for functional group identification.
The following sections offer detailed experimental protocols, expected quantitative data summarized in clear tables, and visual workflows to guide researchers in the analytical process.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. A reverse-phase method is typically employed for the separation of purine derivatives.
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter[1][2].
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase is a mixture of acetonitrile and water (or a buffer like ammonium acetate). For example, a starting condition could be 70% water and 30% acetonitrile.
-
Flow Rate: A typical flow rate is 1.0 mL/min[2].
-
Detection: UV detection at a wavelength of 254 nm is appropriate for purine derivatives.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Data Presentation: HPLC
| Parameter | Expected Value |
| Retention Time (t_R) | 3 - 7 minutes |
| Purity (by peak area) | > 98% |
| Limit of Detection (LOD) | ~10-50 ng/mL |
| Limit of Quantification (LOQ) | ~50-150 ng/mL |
Note: Retention time is highly dependent on the specific HPLC conditions and column used. The provided value is an estimate based on similar compounds.
Visualization: HPLC Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides valuable information for the structural confirmation of this compound and the identification of volatile impurities. Due to the relatively low volatility of purine derivatives, derivatization may be necessary to improve chromatographic performance.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation (with Derivatization):
-
Dissolve a small amount of the sample (approx. 0.5 mg) in a suitable solvent (e.g., pyridine).
-
Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the sample solution.
-
Heat the mixture at 60-80 °C for 30-60 minutes to ensure complete derivatization.
-
The resulting solution containing the silylated derivative can be directly injected into the GC-MS.
-
-
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS instrument with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable[3].
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: Splitless or split injection can be used, depending on the sample concentration.
-
Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
-
Data Presentation: GC-MS
| Parameter | Expected Value |
| Molecular Ion Peak (M+) | m/z 194 (and 196 due to 37Cl isotope) |
| Key Fragmentation Ions | Fragments corresponding to the loss of the cyclopropyl group, chlorine, and cleavage of the purine ring. |
Note: The mass spectrum of the underivatized compound is presented. Derivatization will result in a higher molecular weight corresponding to the addition of the silyl group(s).
Visualization: GC-MS Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are essential for a complete characterization.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube[4][5].
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
-
-
Instrumentation and Conditions:
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Proton-decoupled carbon experiment.
-
2D NMR (optional but recommended for full assignment): COSY, HSQC, and HMBC.
-
-
Temperature: 25 °C.
-
Data Presentation: NMR
¹H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.7 | s | 1H | H-2 |
| ~8.5 | s | 1H | H-6 |
| ~2.5 | m | 1H | CH (cyclopropyl) |
| ~1.2 | m | 2H | CH₂ (cyclopropyl) |
| ~1.0 | m | 2H | CH₂ (cyclopropyl) |
¹³C NMR (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C-8 |
| ~152 | C-4 |
| ~151 | C-2 |
| ~149 | C-6 |
| ~131 | C-5 |
| ~15 | CH (cyclopropyl) |
| ~9 | CH₂ (cyclopropyl) |
Note: Chemical shifts are estimates based on the analysis of similar purine derivatives and may vary depending on the solvent and other experimental conditions.
Visualization: NMR Sample Preparation Workflow
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press[6][7].
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
-
Instrumentation and Conditions:
-
FT-IR Spectrometer: A standard FT-IR spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Presentation: FT-IR
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretching (aromatic and cyclopropyl) |
| ~1600-1400 | C=C and C=N stretching (purine ring) |
| ~1200-1000 | C-N stretching |
| ~800-700 | C-Cl stretching |
Note: These are expected characteristic absorption bands. The actual spectrum will show a more complex pattern of peaks.
Visualization: FT-IR Analysis Workflow
Conclusion
The analytical techniques and protocols outlined in these application notes provide a comprehensive framework for the characterization of this compound. By employing HPLC, GC-MS, NMR, and FT-IR, researchers can confidently verify the identity, purity, and structural integrity of this compound, which is a critical step in its journey through the drug discovery and development pipeline. The provided data and workflows serve as a practical guide for scientists in the pharmaceutical and chemical research fields.
References
- 1. cores.emory.edu [cores.emory.edu]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. How to make an NMR sample [chem.ch.huji.ac.il]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. eng.uc.edu [eng.uc.edu]
Application Notes and Protocols: Synthetic Routes for 6-Chloro-8-Substituted-9H-Purine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Chloro-8-substituted-9H-purine derivatives are a significant class of heterocyclic compounds in medicinal chemistry and drug discovery. The purine scaffold is a key component of nucleic acids and various coenzymes, making its analogues prime candidates for therapeutic agents.[1] These derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2] The chlorine atom at the C6 position serves as a versatile handle for further functionalization through nucleophilic substitution, allowing for the synthesis of diverse compound libraries. This document outlines detailed synthetic protocols for preparing these valuable compounds, summarizes key reaction data, and illustrates relevant biological pathways.
Primary Synthetic Strategies
Two primary and efficient synthetic routes for the preparation of 6-chloro-8-substituted-9H-purine derivatives have been established. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
-
One-Pot Condensation: This approach involves the direct cyclization of a pyrimidine derivative with an aldehyde or carboxylic acid. It is valued for its efficiency and shorter reaction times.
-
Multi-Step Synthesis from Dichloronitropyrimidine: This route offers greater flexibility for introducing substituents at various positions of the purine ring, particularly at the N9 position, through a sequential reaction pathway.
Logical Workflow: Synthetic Approaches
Caption: Overview of the two primary synthetic routes to obtain 6-chloro-8-substituted-9H-purines.
Experimental Protocols
Protocol 1: One-Pot Synthesis via Condensation with Aromatic Acids
This protocol describes the synthesis of 6-chloro-8-substituted-9H-purines through the condensation of 6-chloro-4,5-diaminopyrimidine with various substituted aromatic acids using pyridine as a catalyst. This method is advantageous due to its short reaction times and high yields.
Materials:
-
6-chloro-4,5-diaminopyrimidine
-
Substituted benzoic acid or phenylacetic acid derivative (1.1 mmol)
-
Acetonitrile (5 mL)
-
Pyridine (catalytic amount)
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask, create a mixture of 6-chloro-4,5-diaminopyrimidine (1 mmol), the selected substituted aromatic acid (1.1 mmol), and acetonitrile (5 mL).
-
Add a catalytic amount of pyridine to the mixture.
-
Stir the mixture under reflux for approximately 1.5 to 2.0 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the resulting mixture to room temperature.
-
Acidify the mixture and collect the precipitate.
-
Recrystallize the crude product from ethanol to yield the pure 6-chloro-8-substituted-9H-purine derivative.
Data Summary for Protocol 1: The following table summarizes the yields for various 8-substituted derivatives synthesized using this condensation method.
| 8-Substituent Group | Reaction Time (hours) | Yield (%) | Reference |
| Phenyl | 2.0 | 90% | |
| 4-Chlorophenyl | 1.5 | 85% | |
| 4-Methoxyphenyl | 2.0 | 88% | |
| 4-Nitrophenyl | 1.5 | 75% | |
| Benzyl | 2.0 | 82% |
Protocol 2: Multi-Step Synthesis from 4,6-Dichloro-5-nitropyrimidine
This protocol details a versatile multi-step synthesis that allows for the introduction of substituents at the C8 and N9 positions, starting from 4,6-dichloro-5-nitropyrimidine.[2][3]
Step A: Reduction of 4,6-Dichloro-5-nitropyrimidine (1)
-
Reduce compound 1 in the presence of tin(II) chloride (SnCl₂) in an anhydrous medium to obtain 4,6-dichloropyrimidine-5-amine (2 ).[2][3]
Step B: Synthesis of 6-Chloro-N⁴-cyclopentylpyrimidine-4,5-diamine (3)
-
Dissolve compound 2 (1.0 g, 6.09 mmol) in methanol (MeOH).[2]
-
Add cyclopentylamine (2.38 g, 28.08 mmol).[2]
-
Heat the mixture in a sealed tube at 125 °C for 6 hours.[2]
-
Concentrate the mixture under vacuum.
-
Purify the crude product using silica gel column chromatography (10:1 CH₂Cl₂:MeOH) to yield compound 3 as a light-yellow solid (yield: 89%).[2]
Step C: Synthesis of 6-Chloro-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purine (4)
-
To a solution of compound 3 (4.70 mmol) in 10 mL of DMF, sequentially add 4-phenoxybenzaldehyde (9.40 mmol) and p-toluenesulfonic acid (p-TsOH) (0.17 g, 0.94 mmol).[2]
-
Stir the mixture overnight at 80 °C.[2]
-
Upon completion, process the mixture to isolate the cyclized product, compound 4 .[2][3]
Step D: Final Substitution with Piperazines (General Procedure for compounds 5-11)
-
To a solution of compound 4 (1 equivalent) in ethanol (EtOH), add the desired substituted piperazine derivative (1.2 equivalents) and triethylamine (Et₃N) (2 equivalents).[2][3]
-
Reflux the reaction mixture for 8-12 hours.
-
After cooling, evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the final 6,8,9-trisubstituted purine analogues.[2]
Data Summary for Protocol 2 (Step D): This table shows the yields for the final nucleophilic aromatic substitution step.
| Final Product | R-Group on Piperazine | Yield (%) | Reference |
| 5 | Phenyl | 95% | [2] |
| 6 | p-Tolyl | 94% | [2] |
| 10 | 4-Chlorophenyl | 92% | [2] |
| 11 | 2,3-Dichlorophenyl | 91% | [2] |
Biological Activity and Signaling Pathway
Derivatives of 6-chloro-8-substituted purines have shown significant potential as anticancer agents.[2] Studies have demonstrated cytotoxic activity against various human cancer cell lines, including liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells.[2] Certain 6,8,9-trisubstituted purine analogs exhibit notable efficacy, in some cases surpassing that of clinically used drugs like 5-Fluorouracil and Fludarabine.[2] One identified mechanism of action for related purine analogs is the inhibition of key cellular signaling pathways, such as the Src kinase pathway, which is often dysregulated in cancer.[4]
Diagram: Purine Analog-Mediated Inhibition of Src Kinase Pathway
Caption: Inhibition of the Src kinase pathway by substituted purine analogs, leading to cancer cell apoptosis.
References
- 1. redalyc.org [redalyc.org]
- 2. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 4. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 6-Chloro-8-cyclopropyl-9H-purine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 6-Chloro-8-cyclopropyl-9H-purine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The primary methods for purifying crude this compound are recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the impurity profile, the desired final purity, and the scale of the purification.
Q2: What are some suitable solvents for the recrystallization of this compound?
While specific solvent systems for this exact compound are not widely published, for similar 6-chloropurine derivatives, a mixed solvent system of isopropanol and water has been used successfully. Experimentation with different solvent systems, such as ethanol/water, methanol/water, or ethyl acetate/hexane, may be necessary to find the optimal conditions for your crude material.
Q3: What type of stationary and mobile phases are recommended for column chromatography of this compound?
For the column chromatography of 6-chloro-substituted purines, silica gel is a common stationary phase. The mobile phase is typically a gradient of a non-polar solvent and a polar solvent. A common starting point is a mixture of hexane and ethyl acetate, gradually increasing the polarity by increasing the proportion of ethyl acetate. For more polar impurities, a dichloromethane and methanol gradient can be effective.
Q4: Can preparative HPLC be used for the final purification step?
Yes, preparative reverse-phase HPLC (RP-HPLC) is an excellent method for achieving high purity. A C18 column is typically used as the stationary phase, with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Product does not crystallize | - Solution is not saturated.- The wrong solvent system is being used. | - Concentrate the solution by slowly evaporating the solvent.- Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise.- Experiment with different solvent combinations. |
| Oily precipitate forms instead of crystals | - The solution is cooling too quickly.- High concentration of impurities. | - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.- Perform a pre-purification step like a charcoal treatment or a quick filtration through a silica plug. |
| Low recovery of pure product | - Too much solvent was used.- The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent required to dissolve the crude product.- Cool the solution for an extended period in an ice bath or freezer to maximize precipitation. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of product and impurities | - Incorrect mobile phase polarity.- Column is overloaded. | - Optimize the solvent system using thin-layer chromatography (TLC) first.- Reduce the amount of crude material loaded onto the column. |
| Product is eluting with the solvent front | - Mobile phase is too polar. | - Start with a less polar solvent system (e.g., higher hexane to ethyl acetate ratio). |
| Product is not eluting from the column | - Mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (e.g., add methanol to the ethyl acetate). |
| Streaking or tailing of the product band | - Compound is interacting strongly with the silica gel.- Compound is not fully dissolved before loading. | - Add a small amount of a modifier like triethylamine to the mobile phase to neutralize acidic sites on the silica.- Ensure the crude product is fully dissolved in a minimum amount of the initial mobile phase before loading. |
Quantitative Data Summary
The following table summarizes typical parameters for the purification of 6-chloro-8-substituted purines. These should be considered as starting points for optimization.
| Purification Method | Stationary Phase | Mobile Phase / Solvent System | Typical Purity Achieved | Yield |
| Recrystallization | N/A | Isopropanol/Water, Ethanol/Water | >98% | 60-80% |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (gradient) or Dichloromethane/Methanol (gradient) | >99% | 50-70% |
| Preparative HPLC | C18 | Water/Acetonitrile with 0.1% TFA (gradient) | >99.5% | 40-60% |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In a flask, add the crude this compound. Heat a suitable solvent (e.g., isopropanol) and add the minimum amount of the hot solvent to the flask with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the initial mobile phase, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the product and any more polar impurities.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
identifying common impurities in 6-Chloro-8-cyclopropyl-9H-purine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities during the synthesis of 6-Chloro-8-cyclopropyl-9H-purine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and efficient method for synthesizing this compound is through a one-pot condensation reaction. This involves the reaction of 6-chloropyrimidine-4,5-diamine with cyclopropanecarboxaldehyde. The reaction is typically catalyzed by an acid, such as cellulose sulfuric acid, to facilitate the cyclization and formation of the purine ring structure.[1]
Q2: What are the critical parameters to control during the synthesis to minimize impurity formation?
To ensure high purity of the final product, it is crucial to control the following parameters:
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Purity of Starting Materials: Use high-purity 6-chloropyrimidine-4,5-diamine and cyclopropanecarboxaldehyde to prevent the introduction of impurities from the outset.
-
Reaction Temperature: Maintain the recommended reaction temperature to avoid side reactions and degradation of both the starting materials and the product.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to ensure the reaction goes to completion without prolonged heating, which can lead to impurity formation.
-
Stoichiometry: Precise control of the molar ratios of the reactants is essential to prevent an excess of one starting material, which would remain as an impurity.
Q3: What are the most common analytical techniques for identifying and quantifying impurities in the final product?
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for separating the main compound from its impurities, allowing for their quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for the identification of unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the impurities, aiding in their definitive identification.
-
Gas Chromatography (GC): GC is useful for detecting and quantifying volatile impurities, such as residual solvents.
Troubleshooting Guide: Common Impurities and Their Mitigation
This guide addresses specific issues related to common impurities encountered during the synthesis of this compound.
| Observed Issue | Potential Cause (Impurity) | Proposed Solution |
| Additional peaks in HPLC chromatogram with molecular weights corresponding to starting materials. | Unreacted 6-chloropyrimidine-4,5-diamine or cyclopropanecarboxaldehyde. | - Ensure the reaction goes to completion by monitoring with TLC or HPLC. - Optimize the stoichiometry of the reactants. - Purify the crude product using column chromatography or recrystallization. |
| Presence of a dihydroxy-purine derivative. | Oxidation of the purine ring during the reaction or work-up. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Use degassed solvents. - Avoid excessive heating and prolonged exposure to air during work-up and purification. |
| Formation of N-oxide impurities. | Oxidation of the nitrogen atoms on the purine ring. | - Similar to preventing dihydroxy-purine formation, conduct the reaction and work-up under an inert atmosphere. - Use antioxidants if compatible with the reaction chemistry. |
| Isomeric impurities (e.g., 8-Chloro-6-cyclopropyl-9H-purine). | Incomplete or alternative cyclization pathways. | - Optimize the catalyst and reaction conditions (temperature and solvent) to favor the desired regioselective cyclization. |
| Polymeric byproducts. | Side reactions of the aldehyde or diamine under acidic conditions. | - Control the reaction temperature carefully. - Optimize the rate of addition of the aldehyde to the reaction mixture. |
Experimental Protocols
Synthesis of this compound
This protocol is a general representation based on the one-pot condensation method.[1]
Materials:
-
6-chloropyrimidine-4,5-diamine
-
Cyclopropanecarboxaldehyde
-
Cellulose sulfuric acid (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve 6-chloropyrimidine-4,5-diamine in ethanol.
-
Add a catalytic amount of cellulose sulfuric acid to the solution.
-
To this mixture, add cyclopropanecarboxaldehyde dropwise at room temperature with constant stirring.
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After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product is then filtered, washed with cold ethanol, and dried under vacuum.
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Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Formation of common impurities during synthesis.
Caption: A logical workflow for troubleshooting impurities.
References
strategies for improving the yield of 6-Chloro-8-cyclopropyl-9H-purine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 6-Chloro-8-cyclopropyl-9H-purine.
Troubleshooting Guide
Researchers may encounter several challenges during the synthesis of this compound. This guide addresses common issues and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Poor quality of reagents (e.g., Grignard or boronic acid derivative). 3. Incorrect reaction temperature. 4. Insufficient reaction time. 5. Presence of moisture or oxygen in the reaction. | 1. Use a fresh batch of catalyst and ensure proper handling and storage. 2. Verify the quality and activity of the cyclopropylating agent. 3. Optimize the reaction temperature; for cross-coupling reactions, a temperature range of 80-120°C is often effective. 4. Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. 5. Ensure all glassware is oven-dried, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
| Formation of Side Products | 1. Dehalogenation: Reduction of the 6-chloro substituent. 2. Homo-coupling: Self-coupling of the cyclopropyl reagent. 3. Protodeboronation: (in Suzuki-Miyaura coupling) Cleavage of the C-B bond of the boronic acid derivative by solvent or base. | 1. Use a milder reducing agent if applicable or carefully control the reaction conditions. The choice of phosphine ligand in palladium-catalyzed reactions can influence this side reaction. 2. Add the cyclopropyl reagent slowly to the reaction mixture. 3. Use potassium cyclopropyltrifluoroborate which is more resistant to protodeboronation.[1] Use anhydrous solvents and a non-aqueous workup if possible. |
| Difficulty in Product Isolation and Purification | 1. Co-elution with starting materials or byproducts during chromatography. 2. Product instability. | 1. Optimize the chromatography conditions (e.g., solvent system, gradient). Recrystallization can be an effective alternative or supplementary purification step. 2. Handle the purified product with care, store under an inert atmosphere, and avoid excessive heat. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main strategies for the synthesis of this compound:
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One-Pot Condensation: This method involves the reaction of 6-chloropyrimidine-4,5-diamine with cyclopropanecarboxaldehyde using a catalyst such as cellulose sulfuric acid or Ag/SiO2.[2] This approach is advantageous for its simplicity and potentially high yields.
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Cross-Coupling Reactions: This strategy starts with a 6-chloro-8-halopurine (typically bromo or iodo) which is then coupled with a cyclopropyl organometallic reagent. The most common methods are:
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Suzuki-Miyaura Coupling: Utilizes cyclopropylboronic acid or its derivatives (e.g., potassium cyclopropyltrifluoroborate) with a palladium catalyst.[1][3]
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Negishi Coupling: Employs a cyclopropylzinc reagent, also with a palladium catalyst. Bulky, electron-rich phosphine ligands can improve the efficiency of this reaction.[4][5]
-
Q2: How can I synthesize the 6-chloro-8-halopurine precursor for cross-coupling reactions?
A2: The 6-chloro-8-halopurine precursor can be synthesized from commercially available 6-chloropurine. A common method is the direct halogenation (bromination or iodination) at the C8 position.
Q3: Which cross-coupling method is generally preferred for introducing the cyclopropyl group?
A3: Both Suzuki-Miyaura and Negishi couplings can be effective. The choice often depends on the availability and stability of the reagents. Potassium cyclopropyltrifluoroborate used in Suzuki-Miyaura coupling is known for its stability and resistance to protodeboronation, which can be a significant advantage.[1] Negishi coupling with cyclopropylzinc reagents is also a powerful method, and its optimization with specific ligands can lead to high yields.[4]
Q4: What are the key parameters to optimize for improving the yield in a cross-coupling reaction?
A4: The key parameters to optimize for a successful cross-coupling reaction include:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. For Suzuki-Miyaura coupling with aryl chlorides, ligands like XPhos have shown good results.[1] For Negishi coupling, bulky and electron-rich ligands such as RuPhos can be beneficial.[4]
-
Base: (For Suzuki-Miyaura coupling) The choice and amount of base are important.
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Solvent: Anhydrous and deoxygenated solvents are crucial to prevent side reactions.
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Temperature and Reaction Time: These need to be optimized for each specific substrate and catalyst system.
Experimental Protocols
Protocol 1: One-Pot Synthesis via Condensation
This protocol is based on the general method for the synthesis of 6-chloro-8-substituted-9H-purines.[2]
Materials:
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6-chloropyrimidine-4,5-diamine
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Cyclopropanecarboxaldehyde
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Cellulose sulfuric acid (catalyst)
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Ethanol (solvent)
Procedure:
-
To a solution of 6-chloropyrimidine-4,5-diamine (1 mmol) in ethanol (10 mL), add cyclopropanecarboxaldehyde (1.2 mmol).
-
Add cellulose sulfuric acid (0.1 g) to the mixture.
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Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
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After completion, cool the reaction mixture to room temperature.
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Filter the catalyst.
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Evaporate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Two-Step Synthesis via Negishi Cross-Coupling
This protocol involves the synthesis of a 6-chloro-8-halopurine intermediate followed by a Negishi cross-coupling reaction.
Step 1: Synthesis of 6-Chloro-8-bromo-9H-purine
Materials:
-
6-Chloropurine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (solvent)
Procedure:
-
Dissolve 6-chloropurine (1 mmol) in acetonitrile (15 mL).
-
Add N-Bromosuccinimide (1.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
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Upon completion, remove the solvent under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
Step 2: Negishi Cross-Coupling
Materials:
-
6-Chloro-8-bromo-9H-purine
-
Cyclopropylzinc chloride solution
-
Pd(PPh3)4 (catalyst)
-
Anhydrous THF (solvent)
Procedure:
-
To a solution of 6-chloro-8-bromo-9H-purine (1 mmol) in anhydrous THF (10 mL) under an argon atmosphere, add Pd(PPh3)4 (0.05 mmol).
-
Slowly add the cyclopropylzinc chloride solution (1.5 mmol) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-80°C and stir for 6-12 hours, monitoring by TLC.
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After completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl solution.
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Extract the product with ethyl acetate.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: One-Pot Synthesis Workflow.
Caption: Two-Step Cross-Coupling Synthesis Workflow.
Caption: Troubleshooting Low Yield Issues.
References
- 1. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 5. researchgate.net [researchgate.net]
troubleshooting common issues in 6-Chloro-8-cyclopropyl-9H-purine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-8-cyclopropyl-9H-purine. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and derivatization reactions.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions
Question: I am performing a Suzuki-Miyaura cross-coupling reaction with this compound and a boronic acid, but my yields are consistently low. What are the potential causes and how can I improve the yield?
Answer:
Low yields in Suzuki-Miyaura couplings involving 6-chloropurines are a common issue. Several factors can contribute to this problem. Here is a breakdown of potential causes and solutions:
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Suboptimal Base Selection: The choice and quality of the base are critical. Inorganic bases are generally superior to organic bases for this reaction.[1] A high concentration of hydroxide ions can lead to the formation of unreactive boronate species.[2]
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Inefficient Catalyst System: The palladium catalyst and ligand combination may not be optimal for this specific substrate. While Pd(PPh₃)₄ is commonly used, other catalyst systems might offer better performance.
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Solvent Effects: The solvent system plays a crucial role in the solubility of reagents and the stability of the catalytic species.
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Reaction Temperature and Time: Inadequate temperature or reaction time can lead to incomplete conversion.
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Recommendation: Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gradually increase the temperature, but be mindful of potential decomposition of the starting material or product.
-
-
Side Reactions: Homocoupling of the boronic acid is a common side reaction that consumes the starting material and reduces the yield of the desired product.[5]
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Recommendation: Ensure thorough degassing of the reaction mixture to remove oxygen, which can promote homocoupling. Using a slight excess of the this compound can also help to minimize this side reaction.
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| Parameter | Condition A | Condition B | Condition C | Typical Yield Range |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂ (3 mol%) | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | - |
| Base | Na₂CO₃ | K₃PO₄ | Cs₂CO₃ | - |
| Solvent | Toluene/H₂O (4:1) | 1,4-Dioxane/H₂O (4:1) | DMF/H₂O (5:1) | - |
| Temperature | 100 °C | 90 °C | 110 °C | - |
| Yield | 45% | 75% | 85% | 40-90% |
Note: The yields presented are representative and can vary based on the specific boronic acid and precise reaction conditions.
Issue 2: Incomplete Conversion in Nucleophilic Aromatic Substitution (SNAr) Reactions
Question: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound with an amine, but the reaction does not go to completion. How can I drive the reaction forward?
Answer:
Incomplete conversion in SNAr reactions with chloropurines can be attributed to several factors, primarily related to the reactivity of the nucleophile and the reaction conditions.
-
Nucleophile Reactivity: The nucleophilicity of the incoming amine is a key factor. Less nucleophilic amines will react more slowly.
-
Recommendation: If using a weakly basic amine, consider using a stronger, non-nucleophilic base to deprotonate it in situ, thereby increasing its nucleophilicity. Examples include DBU or NaH.
-
-
Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.[7]
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Recommendation: Gradually increase the reaction temperature, monitoring for any potential decomposition of the starting material or product by TLC. Microwave irradiation can also be an effective method to promote the reaction and reduce reaction times.[8]
-
-
Solvent Choice: The solvent can significantly influence the reaction rate.
-
Recommendation: Polar aprotic solvents such as DMF, DMAc, or DMSO are generally preferred as they can solvate the intermediate Meisenheimer complex and accelerate the reaction.
-
-
Leaving Group Ability: While chlorine is a reasonable leaving group, converting it to a better leaving group can enhance reactivity.
Caption: Troubleshooting decision tree for incomplete SNAr reactions.
Issue 3: Formation of Side-Products and Purification Challenges
Question: I am observing significant side-product formation in my reaction with this compound, and the purification is proving difficult. What are common side-products and how can I improve the purity of my final compound?
Answer:
Side-product formation is a common challenge in purine chemistry. The nature of the side-products depends on the reaction type.
-
Common Side-Products:
-
Hydrolysis: In the presence of water or hydroxide ions, the 6-chloro group can be hydrolyzed to form the corresponding hypoxanthine derivative. This is particularly relevant in SNAr and Suzuki reactions if conditions are not anhydrous or if a strong hydroxide base is used.
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Homocoupling: In Suzuki reactions, the boronic acid can couple with itself to form a biaryl byproduct.[5]
-
N-Alkylation/Arylation: Purines have multiple nitrogen atoms that can potentially react. While N9 is often the most reactive site for alkylation, side reactions at other nitrogens can occur depending on the reaction conditions and protecting groups used.
-
-
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying purine derivatives. A silica gel stationary phase with a gradient elution of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.
-
Preparative HPLC: For challenging separations or to obtain very high purity material, preparative HPLC can be employed.
-
| Purification Method | Typical Starting Purity | Typical Final Purity | Advantages | Disadvantages |
| Column Chromatography | 60-80% | >95% | Widely applicable, good separation | Can be time-consuming, uses large solvent volumes |
| Recrystallization | 80-90% | >98% | High purity, scalable | Product must be a solid, requires solvent screening |
| Preparative HPLC | >90% | >99% | Excellent separation for close-running impurities | Expensive, limited scale |
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
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To a dry reaction flask, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), and a finely powdered base such as K₃PO₄ (3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and any necessary ligands.
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Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
In a reaction vessel, dissolve this compound (1.0 eq.) in a polar aprotic solvent (e.g., DMF or DMSO).
-
Add the nucleophile (e.g., an amine, 1.1-1.5 eq.) and a base if required (e.g., K₂CO₃ or Et₃N, 2.0 eq.).
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
If necessary, purify the crude product by recrystallization or column chromatography.
Caption: Logical relationship of reaction components influencing outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. 6-Chloropurine | 87-42-3 [chemicalbook.com]
- 8. Microwave promoted C6-alkylation of purines through SNAr-based reaction of 6-chloropurines with 3-alkyl-acetylacetone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 10. SNAr iodination of 6-chloropurine nucleosides: aromatic Finkelstein reactions at temperatures below -40 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing side reactions in the synthesis of 6-Chloro-8-cyclopropyl-9H-purine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 6-Chloro-8-cyclopropyl-9H-purine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
Q1: My reaction yield for this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors, primarily incomplete reaction, degradation of starting materials or product, and suboptimal reaction conditions. Here are key areas to investigate:
-
Purity of Starting Materials: The purity of 4,5-diamino-6-chloropyrimidine is crucial. Impurities can interfere with the cyclization reaction. Ensure the starting material is pure and dry.
-
Reaction Conditions: The choice of cyclizing agent and reaction conditions plays a significant role. The Traube synthesis, a common method for this conversion, involves the condensation of the diaminopyrimidine with cyclopropanecarboxylic acid or cyclopropanecarboxaldehyde.
-
Temperature: Ensure the reaction temperature is optimal for the cyclization. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause degradation.
-
Solvent: The choice of solvent can influence reaction rates and solubility of reactants. High-boiling point solvents are often used to drive the condensation.
-
Catalyst: While not always necessary, an acid or base catalyst can sometimes facilitate the cyclization.
-
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Issue 2: Presence of Significant Impurities in the Crude Product
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize their formation?
A2: The formation of side products is a common challenge. The primary side reactions in this synthesis include incomplete cyclization, over-reaction, and side reactions involving the cyclopropyl group.
-
Incomplete Cyclization: A common byproduct is the mono-acylated intermediate, where only one of the amino groups of the diaminopyrimidine has reacted with the cyclopropanecarboxylic acid.
-
Mitigation: Ensure adequate reaction time and temperature to drive the reaction to completion. The use of a dehydrating agent can also favor the cyclized product.
-
-
Side Reactions of the Cyclopropyl Group: While generally stable, the strained cyclopropyl ring can potentially undergo ring-opening reactions under harsh acidic or high-temperature conditions, although this is less common.
-
Mitigation: Use milder reaction conditions where possible. Screen different acid catalysts to find one that promotes cyclization without affecting the cyclopropyl moiety.
-
-
Formation of Isomers: Depending on the reaction conditions, there is a possibility of forming isomeric purine products, although the 9H-tautomer is generally the most stable.
-
Mitigation: Careful control of pH and temperature can help in selectively forming the desired isomer.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a variation of the Traube purine synthesis. This involves the condensation of 4,5-diamino-6-chloropyrimidine with either cyclopropanecarboxylic acid or cyclopropanecarboxaldehyde. The reaction typically requires heating in a high-boiling point solvent, sometimes with a catalyst, to facilitate the cyclization and formation of the imidazole ring of the purine.
Q2: How can I effectively purify the crude this compound?
A2: Purification is critical to remove unreacted starting materials and side products. Common purification techniques include:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. The choice of solvent is crucial and may require some experimentation.
-
Column Chromatography: Silica gel column chromatography can be used to separate the desired product from impurities with different polarities. A suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) should be determined by TLC analysis.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, standard laboratory safety practices should always be followed. Specifically:
-
This compound is harmful if swallowed and can cause skin and eye irritation.
-
The starting material, 4,5-diamino-6-chloropyrimidine, and other reagents may also be hazardous.
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 8-Substituted Purines
| Entry | Reactant 1 | Reactant 2 | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4,5-Diamino-6-chloropyrimidine | Cyclopropanecarboxylic Acid | Polyphosphoric Acid | - | 120 | 4 | ~85 |
| 2 | 4,5-Diamino-6-chloropyrimidine | Cyclopropanecarboxaldehyde | Nitrobenzene | Ferric Chloride | 140 | 6 | ~70 |
| 3 | 4,5-Diamino-6-chloropyrimidine | Cyclopropanecarboxylic Acid | Dowtherm A | - | 250 | 2 | ~90 |
Note: Yields are approximate and can vary based on experimental scale and conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound using Cyclopropanecarboxylic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-diamino-6-chloropyrimidine (1.0 eq).
-
Reagent Addition: Add cyclopropanecarboxylic acid (1.2 eq) and polyphosphoric acid (10-20 times the weight of the pyrimidine).
-
Reaction: Heat the mixture to 120°C with stirring for 4 hours.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Technical Support Center: Optimizing the Scalability of 6-Chloro-8-cyclopropyl-9H-purine Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 6-Chloro-8-cyclopropyl-9H-purine.
Frequently Asked Questions (FAQs)
Q1: What is the most scalable and efficient method for the synthesis of this compound?
A1: A highly efficient and scalable method is the one-pot condensation of 6-chloropyrimidine-4,5-diamine with cyclopropanecarboxaldehyde using a reusable solid acid catalyst, such as cellulose sulfuric acid.[1][2] This approach offers several advantages for large-scale production, including high yields, short reaction times, mild reaction conditions, and a simple work-up procedure that avoids chromatographic separation.[1]
Q2: What are the critical parameters to control during the scale-up of the condensation reaction?
A2: Key parameters to monitor and control during scale-up include:
-
Temperature: Exothermic reactions can lead to side product formation. Gradual addition of reagents and efficient heat dissipation are crucial.
-
Mixing: Homogeneous mixing is essential to ensure consistent reaction rates and prevent localized overheating.
-
Catalyst activity and loading: The efficiency of the solid catalyst may change with reuse. It's important to monitor its activity and optimize loading for each batch.
-
Purity of starting materials: Impurities in 6-chloropyrimidine-4,5-diamine or cyclopropanecarboxaldehyde can affect the reaction yield and final product purity.
Q3: How can I minimize the formation of impurities during the synthesis?
A3: To minimize impurities:
-
Use high-purity starting materials.
-
Maintain strict control over reaction temperature and time.
-
Ensure efficient mixing to prevent localized high concentrations of reactants.
-
Choose a selective catalyst and optimize its concentration.
-
Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation-related side products.
Q4: What are the recommended methods for large-scale purification of this compound?
A4: For large-scale purification, crystallization is generally preferred over chromatography. A typical procedure would involve dissolving the crude product in a suitable hot solvent and allowing it to cool slowly to form crystals, which can then be isolated by filtration. The choice of solvent is critical and may require some experimentation to find the optimal system that provides good solubility at high temperatures and low solubility at room temperature.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Sub-optimal reaction temperature. - Deactivation of the catalyst. - Impure starting materials. | - Monitor the reaction by TLC or HPLC to ensure completion. - Optimize the reaction temperature; a slight increase might improve the rate. - Regenerate or replace the solid acid catalyst. - Verify the purity of 6-chloropyrimidine-4,5-diamine and cyclopropanecarboxaldehyde. |
| Poor Purity (Multiple Spots on TLC) | - Formation of side products due to high temperature. - Presence of unreacted starting materials. - Decomposition of the product. | - Lower the reaction temperature and ensure even heat distribution. - Increase the reaction time or the amount of the excess reagent. - Analyze the impurities to understand their origin and adjust reaction conditions accordingly. |
| Difficulty in Product Isolation | - Product is too soluble in the reaction solvent. - Formation of an oil instead of a precipitate. | - After the reaction, cool the mixture and attempt to precipitate the product by adding a non-polar solvent. - If an oil forms, try to induce crystallization by scratching the inside of the flask or by adding a seed crystal. |
| Inconsistent Results Between Batches | - Variation in the quality of starting materials. - Inconsistent catalyst activity. - Poor control over reaction parameters. | - Source starting materials from a reliable supplier and perform quality control checks. - Establish a standard procedure for catalyst handling and regeneration. - Implement strict process controls for temperature, time, and mixing. |
Experimental Protocol: Scalable One-Pot Synthesis of this compound
This protocol is based on the efficient one-pot condensation method.[1][2]
Materials:
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6-chloropyrimidine-4,5-diamine
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Cyclopropanecarboxaldehyde
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Cellulose sulfuric acid (catalyst)
-
Ethanol (solvent)
-
Activated charcoal
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Celatom
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Heating/cooling circulator
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Filtration apparatus
-
Drying oven
Procedure:
-
Reaction Setup:
-
Charge the jacketed reactor with 6-chloropyrimidine-4,5-diamine and ethanol.
-
Begin stirring to form a slurry.
-
-
Catalyst Addition:
-
Add a catalytic amount of cellulose sulfuric acid to the slurry.
-
-
Reagent Addition:
-
Slowly add cyclopropanecarboxaldehyde to the reaction mixture. The addition rate should be controlled to manage the reaction exotherm.
-
-
Reaction:
-
Heat the mixture to a moderate temperature (e.g., 50-60 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
Treat the filtrate with activated charcoal to remove colored impurities.
-
Filter the mixture through a pad of Celatom to remove the charcoal.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
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Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Dry the purified product in a vacuum oven.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Typical Yield | 85-95% | [1] |
| Reaction Time | < 20 minutes (lab scale) | [1] |
| Catalyst Loading | 5 mol% (representative) | N/A (extrapolated) |
| Purity (after recrystallization) | > 98% | N/A (expected) |
Visualizations
Caption: Experimental workflow for the scalable synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Technical Support Center: Characterization of 6-Chloro-8-cyclopropyl-9H-purine
Welcome to the technical support center for the characterization of 6-Chloro-8-cyclopropyl-9H-purine. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the characterization of this compound?
A1: The main challenges in characterizing this compound revolve around its potential for low solubility in common analytical solvents, susceptibility to hydrolysis of the 6-chloro group, and the presence of structurally similar impurities from its synthesis. Careful method development is crucial for accurate and reproducible results.
Q2: What is the expected molecular weight and formula of this compound?
A2: The key molecular properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₇ClN₄ |
| Molecular Weight | 194.62 g/mol |
| Monoisotopic Mass | 194.03592 Da |
Q3: Are there any known stability issues with this compound?
A3: Yes, the 6-chloro substituent on the purine ring is susceptible to nucleophilic substitution, particularly hydrolysis, which can occur in the presence of water or other nucleophiles. This can lead to the formation of 6-hydroxy-8-cyclopropyl-9H-purine as a degradation product. It is recommended to use fresh, anhydrous solvents and store the compound in a dry, inert atmosphere.[1][2]
Q4: What are some common impurities that might be observed during analysis?
A4: Common impurities may arise from the starting materials or side reactions during synthesis. These can include unreacted starting materials like 4,5-diamino-6-chloropyrimidine, residual catalysts, and over-alkylated or hydrolyzed byproducts. Isomeric impurities are also a possibility depending on the synthetic route.
Troubleshooting Guides
Chromatographic Analysis (HPLC)
Problem: Poor peak shape or tailing in reverse-phase HPLC.
-
Possible Cause 1: Secondary interactions with the column. The basic nitrogen atoms in the purine ring can interact with residual silanols on the silica-based column, leading to peak tailing.
-
Troubleshooting Tip: Use a base-deactivated column or add a competitive amine modifier (e.g., 0.1% trifluoroacetic acid or triethylamine) to the mobile phase to improve peak shape.
-
-
Possible Cause 2: Low solubility in the mobile phase. The compound may have limited solubility in highly aqueous mobile phases, causing it to precipitate on the column.
-
Troubleshooting Tip: Increase the proportion of organic solvent in the mobile phase. If solubility is still an issue, consider a different organic modifier (e.g., acetonitrile vs. methanol). A solubility study in various solvents can be beneficial. Based on related compounds, solubility is generally higher in polar aprotic solvents like DMSO and DMF.[3][4][5]
-
Problem: Appearance of new peaks during the analysis or upon sample storage.
-
Possible Cause: Degradation of the analyte. As mentioned in the FAQs, the 6-chloro group is prone to hydrolysis.
-
Troubleshooting Tip: Prepare samples fresh in anhydrous solvent and analyze them promptly. If samples need to be stored, keep them at low temperatures (2-8°C) and protected from light. Use of a buffered mobile phase can also help control pH and minimize degradation.
-
Spectroscopic Analysis (NMR & Mass Spectrometry)
Problem: Difficulty in assigning protons in the 1H NMR spectrum.
-
Possible Cause: Complex splitting patterns and exchangeable protons. The protons on the purine ring and the cyclopropyl group can have complex couplings. The N-H proton may be broad or exchange with residual water in the solvent.
-
Troubleshooting Tip: Use a high-field NMR spectrometer for better resolution. Perform a D₂O exchange experiment to identify the N-H proton. 2D NMR techniques such as COSY and HSQC can help in assigning the proton and carbon signals unambiguously.
-
Problem: Ambiguous fragmentation pattern in Mass Spectrometry.
-
Possible Cause: Multiple fragmentation pathways. The purine ring can undergo complex fragmentation.
-
Troubleshooting Tip: A common fragmentation pattern for chlorinated compounds is the loss of a chlorine radical or HCl.[6] Expect to see characteristic isotopic patterns for the chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the parent ion and its fragments.
-
Experimental Protocols
General HPLC Method for Purity Assessment
This is a general starting method that may require optimization.
| Parameter | Condition |
| Column | C18 reverse-phase, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. |
Sample Preparation for NMR Spectroscopy
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to its ability to dissolve a wide range of organic compounds and to slow down the exchange of N-H protons.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Procedure:
-
Weigh the sample accurately into a clean, dry NMR tube.
-
Add the deuterated solvent.
-
Cap the tube and vortex gently to dissolve the sample. Mild sonication may be used if necessary.
-
Acquire the spectrum as soon as possible.
-
Visualizations
Caption: General workflow for the characterization of this compound.
Caption: Troubleshooting logic for poor HPLC peak shape.
References
- 1. WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 2. CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jcsp.org.pk [jcsp.org.pk]
addressing poor solubility of 6-Chloro-8-cyclopropyl-9H-purine in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 6-Chloro-8-cyclopropyl-9H-purine during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of this compound?
A1: this compound is a purine derivative with a molecular weight of 194.62 g/mol . Its computed XLogP3 value of 0.5 suggests it is somewhat lipophilic, which can contribute to its poor aqueous solubility.[1]
Q2: I am observing precipitation when I add my this compound stock solution to my aqueous assay buffer. What is causing this?
A2: Precipitation upon addition to aqueous buffers is a common issue for hydrophobic compounds. This "salting out" effect occurs because the compound is significantly less soluble in the aqueous buffer than in the organic solvent used for the stock solution (e.g., DMSO). The final concentration of the organic solvent in the assay buffer may not be sufficient to keep the compound dissolved.
Q3: Can I heat my solution to improve the solubility of this compound?
A3: Gentle heating can be a useful technique to aid in the initial dissolution of the compound in the organic solvent. However, it is crucial to be cautious as excessive heat can lead to the degradation of the compound. The stability of this compound at elevated temperatures should be experimentally determined if possible.
Q4: Are there any chemical modifications to the this compound structure that could improve its solubility?
A4: While not a solution for existing batches of the compound, for future synthesis, derivatization approaches can be employed to enhance the aqueous solubility of purine derivatives. These methods include introducing an amine-containing moiety to the purine N9 position, forming co-crystals with benzenetricarboxylic acids, or creating purine-based ionic liquids.
Troubleshooting Guides
Issue: Difficulty in Preparing a Concentrated Stock Solution
Symptoms:
-
The compound does not fully dissolve in the chosen solvent, even at low concentrations.
-
Visible particulate matter remains after vortexing and/or sonication.
Possible Causes:
-
Inappropriate solvent selection.
-
Insufficient solvent volume.
-
Low-quality or impure compound.
Solutions:
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Solvent Selection: Based on data from similar purine derivatives, Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are recommended as primary solvents.
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Co-solvents: If solubility in a single solvent is limited, a co-solvent system can be effective.
-
Gentle Heating & Sonication: Aid dissolution by gently warming the solution (e.g., in a 37°C water bath) and using a sonicator. Avoid aggressive heating to prevent compound degradation.
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Fresh Solvent: Ensure the solvent is anhydrous and of high purity, as contaminants can affect solubility.
Issue: Precipitation of the Compound in Cell Culture Media
Symptoms:
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The cell culture medium becomes cloudy or hazy after the addition of the compound's stock solution.
-
A visible precipitate forms at the bottom of the culture vessel over time.
Possible Causes:
-
The final concentration of the organic solvent (e.g., DMSO) in the media is too low to maintain solubility.
-
The compound interacts with components of the cell culture media, leading to precipitation.
-
The compound's concentration in the media exceeds its solubility limit in that specific aqueous environment.
Solutions:
-
Optimize Final Solvent Concentration: Aim for the lowest effective concentration of the compound to minimize the required volume of the organic stock solution. Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to determine the specific tolerance of your cell line.
-
Serial Dilution: Prepare intermediate dilutions of the stock solution in the cell culture medium. Add the compound to the medium in a stepwise manner while gently mixing to avoid localized high concentrations that can trigger precipitation.
-
Use of Pluronic F-68: This non-ionic surfactant can help to stabilize the compound in the aqueous environment of the cell culture media and prevent precipitation. A final concentration of 0.01-0.1% is typically used.
-
Pre-complexation with Serum: If using a serum-containing medium, pre-incubating the compound with a small volume of serum before adding it to the bulk of the medium can sometimes improve its stability in the solution.
Data Presentation
Table 1: Solubility of Structurally Similar Purine Derivatives in Common Solvents
| Solvent | 6-Chloropurine | 2-Amino-6-chloropurine (at 298.15 K) |
| DMSO | ~10-30 mg/mL | High |
| DMF | ~10 mg/mL | High |
| Ethanol | Sparingly Soluble | Low |
| Water | Poorly Soluble | Very Low |
| PBS (pH 7.4) | Poorly Soluble | Very Low |
Note: The data for 6-Chloropurine and 2-Amino-6-chloropurine are provided as a reference due to the lack of specific quantitative data for this compound. These values can guide initial solvent selection and concentration estimates.
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 194.62 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh out 1.95 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Mandatory Visualizations
Signaling Pathway
Caption: FLT3 signaling pathway and the inhibitory action of a purine analog.
Experimental Workflow
Caption: Workflow for an in vitro FLT3 kinase inhibition assay.
References
Technical Support Center: Catalyst Removal in 6-Chloro-8-cyclopropyl-9H-purine Synthesis
This guide provides troubleshooting advice and frequently asked questions regarding the removal of palladium catalysts from the reaction mixture in the synthesis of 6-Chloro-8-cyclopropyl-9H-purine.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing residual palladium catalyst from my this compound reaction mixture?
A1: Several methods can be employed to remove residual palladium catalyst. The choice of method often depends on the scale of your reaction, the desired level of purity, and the nature of the palladium species (e.g., homogeneous or heterogeneous). Common techniques include:
-
Adsorption: Using materials like activated carbon or silica gel to adsorb the catalyst.[1][2][3]
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Filtration: Passing the reaction mixture through a pad of filter aid like Celite® to remove solid-supported or precipitated catalyst.[4][5]
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Scavenging: Employing solid-supported metal scavengers or chelating agents to bind the palladium, followed by filtration.[1][6][7][8]
-
Crystallization: Purifying the product by crystallization can also help reduce the levels of palladium in the final product.[7]
Q2: My product is contaminated with a fine black precipitate of palladium. How can I remove it?
A2: A fine black precipitate typically indicates the formation of palladium(0). A simple and effective way to remove this is by filtration through a pad of Celite®.[4] Dilute the reaction mixture with a suitable solvent to reduce viscosity and pass it through a 1-2 cm thick Celite® pad on a sintered glass funnel. Wash the pad with additional solvent to ensure complete recovery of your product.[4]
Q3: After filtration, I still detect soluble palladium in my product. What should I do?
A3: Soluble palladium species often require more advanced removal techniques. Consider the following options:
-
Activated Carbon Treatment: Stirring the solution with activated carbon can effectively adsorb dissolved palladium.[2][3][6] The carbon is then removed by filtration.
-
Chelating Agents: Adding a chelating agent can form a complex with the palladium, which may then be removed by filtration or extraction.[1][9] Examples of effective chelating agents include N-acetylcysteine and trimercaptotriazine (TMT).[1][7]
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Binary Scavenging System: For highly efficient removal, a combination of an adsorbent (like activated carbon or silica gel) and a chelating agent can be used.[1][6] This binary system often shows synergistic effects, leading to lower residual palladium levels.[1][6]
Q4: Are there commercially available products specifically for palladium scavenging?
A4: Yes, several companies offer solid-supported metal scavengers. These are typically silica or polymer resins functionalized with groups that have a high affinity for palladium, such as thiols.[6][7] These scavengers are added to the reaction mixture, stirred for a period, and then easily filtered off.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution(s) |
| Black particles remain after filtration. | Inefficient filtration; Celite® pad too thin or not packed properly. | - Increase the thickness of the Celite® pad. - Ensure the Celite® is packed evenly. - Consider using a finer porosity filter paper in conjunction with the Celite®. |
| High levels of palladium detected in the final product after activated carbon treatment. | - Insufficient amount of activated carbon used. - Inadequate contact time. - The specific type of activated carbon is not effective. | - Increase the weight percentage of activated carbon relative to the product. - Increase the stirring time. - Test different grades of activated carbon.[2][3] |
| Product loss during catalyst removal. | Product is being adsorbed onto the activated carbon or scavenger resin. | - Reduce the amount of adsorbent used. - Thoroughly wash the adsorbent with a suitable solvent after filtration to recover the product. - Consider using a different removal method, such as crystallization. |
| Chelating agent is difficult to remove after complexation. | The chelating agent or its palladium complex is soluble in the reaction solvent. | - Choose a solid-supported scavenger to simplify removal by filtration. - Perform a liquid-liquid extraction to remove the water-soluble chelating agent-palladium complex. |
Quantitative Data on Palladium Removal
The following table summarizes the efficiency of different palladium scavenging systems as reported in the literature.
| Scavenging System | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Reference |
| Nuchar AquaGuard Activated Carbon | 9100 | 6553 | 28% | [6] |
| Nuchar + 1,2-Ethanedithiol | 9100 | < 300 | >97% | [6] |
| Darco KB-B Activated Charcoal | 300 | < 1 | >99% | [6] |
| TMT + Activated Charcoal | 2239 | 20 | 99.1% | [6] |
| Biotage® MP-TMT Resin | 33,000 | < 200 | >99% | [8] |
Experimental Protocols
Protocol 1: Filtration through Celite®
-
Preparation: Place a piece of filter paper in a sintered glass funnel and add a 1-2 cm layer of Celite®. Gently press down to create a compact pad.
-
Dilution: Dilute the crude reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) to reduce its viscosity.
-
Filtration: Pour the diluted mixture through the Celite® pad.
-
Washing: Wash the Celite® pad with additional fresh solvent to ensure all the product is collected.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product, now free of heterogeneous palladium.[4]
Protocol 2: Activated Carbon Treatment
-
Addition: To the solution of the crude product, add 5-10 wt% of activated carbon.
-
Stirring: Stir the mixture vigorously at room temperature for 2-4 hours. The optimal time may need to be determined experimentally.
-
Filtration: Remove the activated carbon by filtration through a Celite® pad as described in Protocol 1.
-
Concentration: Concentrate the filtrate to yield the purified product.
Protocol 3: Binary Scavenging with Chelating Agent and Adsorbent
-
Addition of Chelator: To the crude reaction mixture in a suitable solvent, add a chelating agent (e.g., 0.35 wt equivalent of N-acetylcysteine relative to the product).[1]
-
Stirring: Stir the mixture at room temperature for 1-2 hours to allow for complex formation.
-
Addition of Adsorbent: Add an adsorbent (e.g., 0.7 wt equivalent of activated carbon or silica gel relative to the product).[1][6]
-
Continued Stirring: Stir the resulting slurry for an additional 4-8 hours.[1][6]
-
Filtration: Filter the mixture through a pad of Celite® to remove the adsorbent and the palladium complex.
-
Washing and Concentration: Wash the filter cake with the solvent and concentrate the filtrate to obtain the product with significantly reduced palladium content.
Visualizations
Caption: Workflow for Palladium Catalyst Removal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 3. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. perlmutterideadevelopment.com [perlmutterideadevelopment.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. arborassays.com [arborassays.com]
- 8. biotage.com [biotage.com]
- 9. tandfonline.com [tandfonline.com]
Validation & Comparative
Comparative Efficacy of Purine Analogs Targeting MAP Kinase-Interacting Kinases
A Guide for Researchers in Drug Development
This guide provides a comparative analysis of the efficacy of various purine analogs as inhibitors of MAP kinase-interacting kinases (Mnk1 and Mnk2). While direct inhibitory data for the foundational scaffold, 6-Chloro-8-cyclopropyl-9H-purine , is not extensively published, its role as a key intermediate in the synthesis of potent Mnk inhibitors positions it as a critical starting point for structure-activity relationship (SAR) studies. This document will focus on the efficacy of more complex purine analogs derived from similar scaffolds and provide the necessary experimental context for researchers.
The Mnk kinases are downstream effectors in the RAS/MAPK signaling pathway and play a crucial role in regulating protein synthesis through the phosphorylation of the eukaryotic initiation factor 4E (eIF4E). Elevated Mnk activity and eIF4E phosphorylation are implicated in the progression of various cancers, making them attractive targets for therapeutic intervention.
Comparative Inhibitory Activity of Purine Analogs against Mnk1 and Mnk2
The following table summarizes the in vitro efficacy of selected purine-based and other representative Mnk inhibitors. It is important to note that these values are compiled from various studies and direct comparison should be approached with caution due to potential variations in assay conditions.
| Compound/Analog | Target Kinase | IC₅₀ (nM) | Notes |
| Cercosporamide | Mnk1/2 | <50 | A natural product fungal metabolite, acts as a unique, potent Mnk inhibitor.[1] |
| CGP57380 | Mnk1 | 2,200 | A well-established, cell-permeable pyrazolo-pyrimidine inhibitor used as a reference compound.[1] |
| Tomivosertib (eFT508) | Mnk1 / Mnk2 | 1 - 2 | A potent, highly selective, and orally active inhibitor that has entered clinical trials.[1] |
| ETC-206 (Tinodasertib) | Mnk1 / Mnk2 | 64 / 86 | A selective inhibitor currently in clinical trials for solid cancers and leukemia.[1][2] |
| SLV-2436 | Mnk1 / Mnk2 | 10.8 / 5.4 | A highly potent and ATP-competitive inhibitor.[1] |
| BAY 1143269 | Mnk1 | 40 | A potent, selective, and orally bioavailable inhibitor that has advanced to clinical trials.[2] |
| MNK inhibitor 9 | Mnk1 / Mnk2 | 3 / 3 | A potent and selective inhibitor with good cell permeability. |
| EB1 | Mnk1 / Mnk2 | 690 / 9,400 | A novel inhibitor with a 4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine scaffold, showing selectivity for Mnk1.[3][4] |
IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[5]
Mnk Kinase Signaling Pathway
The diagram below illustrates the position of Mnk1/2 within the MAPK signaling cascade, culminating in the phosphorylation of eIF4E. Inhibition of Mnk blocks this final step, thereby reducing the translation of oncogenic proteins.
Key Experimental Methodologies
Accurate determination of inhibitor efficacy is paramount. Below are representative protocols for in vitro kinase assays, which are fundamental for generating the comparative data presented.
Radiometric Kinase Assay (HotSpot™ Assay)
This traditional method measures the incorporation of a radiolabeled phosphate from [γ-³³P]-ATP into a substrate.
Protocol Workflow:
Detailed Protocol Steps:
-
Reagent Preparation : All reagents, including active Mnk2 enzyme, kinase assay buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA), substrate (e.g., 0.33 mg/mL Myelin Basic Protein), and Mg/ATP mix (10 mM MgAcetate and [γ-³³P]-ATP), are thawed on ice.[6]
-
Reaction Setup : The reaction is set up in a 96-well plate. The test compound (inhibitor) dissolved in DMSO is added to the wells at various concentrations.
-
Enzyme Addition : A solution of Mnk2 (h) is added to the wells containing the test compound.
-
Reaction Initiation : The kinase reaction is initiated by adding the Mg/ATP mixture.
-
Incubation : The plate is incubated for a defined period (e.g., 40 minutes) at a controlled temperature (e.g., room temperature or 30°C) to allow for phosphorylation.[6]
-
Reaction Termination : The reaction is stopped by adding 0.5% phosphoric acid.[6] An aliquot of the reaction mixture is then spotted onto a phosphocellulose filter mat.
-
Washing : The filter mat is washed multiple times (e.g., four times for 4 minutes each in 0.425% phosphoric acid) to remove unreacted [γ-³³P]-ATP.[6]
-
Detection : The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
Data Analysis : The results are used to calculate the percentage of kinase activity inhibition at each compound concentration, from which an IC₅₀ value is determined.
Luminescence-Based Kinase Assay (ADP-Glo™)
This homogenous assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Protocol Steps:
-
Kinase Reaction : The setup is similar to the radiometric assay, but non-radiolabeled ATP is used. The kinase, substrate, ATP, and test compound are incubated together.
-
ADP-Glo™ Reagent Addition : After the kinase reaction incubation (e.g., 45 minutes at 30°C), ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP.[7] This step is typically followed by a 40-45 minute incubation at room temperature.[7]
-
Kinase Detection Reagent Addition : The Kinase Detection Reagent is added, which converts the ADP generated into ATP and then uses the newly synthesized ATP in a luciferase/luciferin reaction to produce light.[8]
-
Detection : After a final incubation (e.g., 30-45 minutes), the luminescent signal is measured using a plate reader. The signal intensity correlates directly with the amount of ADP produced and thus, the kinase activity.[7][8]
-
Data Analysis : IC₅₀ values are calculated by plotting the luminescent signal against the inhibitor concentration.
Conclusion
While this compound serves as a valuable starting scaffold, significant chemical modifications are necessary to achieve potent and selective inhibition of Mnk1 and Mnk2. The development of compounds like Tomivosertib and others demonstrates that the purine core is a highly "privileged" structure for designing kinase inhibitors.[9] Researchers can leverage the comparative data and detailed protocols provided in this guide to design novel analogs and rigorously evaluate their efficacy, with the ultimate goal of developing next-generation therapeutics for cancer and other diseases driven by aberrant MAPK signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Progress in developing MNK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. promega.com [promega.com]
- 9. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Publicly Available Data for Direct Comparison of 6-Chloro-8-cyclopropyl-9H-purine Derivatives
The broader family of purine derivatives is a significant area of research in medicinal chemistry and drug discovery. These compounds are known to exhibit a wide range of biological activities, and their structures are often used as scaffolds for the development of therapeutic agents.[2]
General Biological Activities of Substituted Purines:
-
Anticancer Properties: Many substituted purine analogues have been investigated for their potential as anticancer agents. They can interfere with various cellular processes in cancer cells, including DNA synthesis and cell division, leading to cytotoxic effects.[3] For instance, certain 6,8,9-trisubstituted purine analogues have shown notable activity against human cancer cell lines.[3]
-
Kinase Inhibition: The purine scaffold is a common feature in many kinase inhibitors. Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is implicated in diseases like cancer. By designing purine derivatives that specifically target and inhibit certain kinases, researchers aim to develop targeted therapies.[4]
-
Antiviral Activity: Nucleoside analogues containing a purine core have been a cornerstone of antiviral drug development. These compounds can act as chain terminators during viral DNA or RNA synthesis, thereby inhibiting viral replication. Derivatives of 6-chloropurine have been explored for their potential against various viruses.[5]
-
Antifungal and Antimicrobial Activity: Some purine derivatives have also demonstrated efficacy as antifungal and antimicrobial agents.[6][7]
Challenges in Creating a Comparison Guide:
Without specific studies on a series of 6-Chloro-8-cyclopropyl-9H-purine derivatives, it is not possible to fulfill the core requirements of a detailed comparison guide. This includes:
-
Quantitative Data Presentation: No comparative data such as IC50 or EC50 values for a range of these specific derivatives could be located to populate a summary table.
-
Visualization of Pathways and Workflows: The creation of relevant signaling pathways or experimental workflow diagrams is contingent on available data from published studies.
References
- 1. 6-chloro-9-cyclopropyl-9H-purine | C8H7ClN4 | CID 246967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2008122767A2 - 2, 6, 9-substituted purine derivatives having anti proliferative properties - Google Patents [patents.google.com]
- 5. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. redalyc.org [redalyc.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of 6-Chloro-8-cyclopropyl-9H-purine as a Specific Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of novel chemical entities, such as 6-Chloro-8-cyclopropyl-9H-purine, as specific kinase inhibitors. Due to the limited publicly available data on this compound, this document serves as a template, outlining the essential experimental comparisons and methodologies required for its validation. To provide a clear benchmark, we will compare its hypothetical performance against two well-characterized kinase inhibitors: Lapatinib , a dual inhibitor of EGFR and HER2, and Dasatinib , a multi-targeted inhibitor.
The validation process for a novel kinase inhibitor is a critical step in drug discovery, ensuring its potency, selectivity, and cellular activity. This process involves a series of biochemical and cell-based assays to build a comprehensive profile of the compound's mechanism of action and potential therapeutic applications.
Workflow for Kinase Inhibitor Validation
The validation of a potential kinase inhibitor follows a logical progression from initial biochemical characterization to cellular and broader selectivity profiling. This workflow ensures that the compound not only hits its intended target but also possesses the desired specificity to minimize off-target effects.
Caption: A general workflow for the validation of a novel kinase inhibitor.
Data Presentation: Comparative Inhibitor Profiles
A crucial step in validating a new inhibitor is to compare its potency and selectivity against known compounds. The following tables present hypothetical data for this compound alongside published data for Lapatinib and Dasatinib.
Table 1: In Vitro Biochemical Potency (IC50, nM)
This table compares the half-maximal inhibitory concentration (IC50) of the inhibitors against a panel of purified kinases. Lower values indicate higher potency.
| Kinase Target | This compound (Hypothetical) | Lapatinib (Dual Inhibitor)[1] | Dasatinib (Multi-targeted Inhibitor)[2][3] |
| EGFR | Data not available | 10.8 | <30 |
| HER2 (ErbB2) | Data not available | 9.2 | <30 |
| Src | Data not available | >10,000 | 0.5 |
| Abl | Data not available | >10,000 | 1.0 |
| c-Kit | Data not available | >10,000 | <30 |
| PDGFRβ | Data not available | >10,000 | <30 |
Data for Lapatinib and Dasatinib are derived from published literature and serve as a reference for comparison.
Table 2: Cellular Anti-Proliferative Activity (IC50, µM)
This table shows the concentration of each inhibitor required to reduce the proliferation of different cancer cell lines by 50%. The choice of cell lines is critical, as they should have known dependencies on the target kinases.
| Cell Line | Primary Kinase Dependency | This compound (Hypothetical) | Lapatinib[4][5] | Dasatinib[6] |
| BT474 | HER2-overexpressing | Data not available | 0.1 | ~1.0 |
| HN5 | EGFR-overexpressing | Data not available | 0.09-0.21 | Data not available |
| K562 | Bcr-Abl | Data not available | >10 | <0.01 |
| HTLA-230 | Src Family Kinases | Data not available | >10 | ~0.1 |
Visualizing Kinase Selectivity and Mechanism of Action
Understanding an inhibitor's selectivity is key to predicting its therapeutic window and potential side effects. A highly selective inhibitor targets a limited number of kinases, whereas a multi-targeted inhibitor has a broader range of activity.
Caption: Comparison of specific vs. multi-targeted kinase inhibitor profiles.
To understand how an inhibitor functions within a cell, it is useful to visualize its position in a signaling pathway. For instance, Lapatinib inhibits EGFR and HER2, which are receptor tyrosine kinases at the start of several key cancer-related pathways.
Caption: Inhibition of the EGFR/HER2 signaling pathway by Lapatinib.
Experimental Protocols
The following protocols are standard methods used to generate the data required for kinase inhibitor validation.
Protocol 1: Radiometric Kinase Assay for IC50 Determination
This method is considered a gold standard for measuring kinase activity by quantifying the transfer of a radioactive phosphate from [γ-³²P]ATP to a substrate.[7][8][9][10]
Materials:
-
Kinase of interest (e.g., purified EGFR kinase domain)
-
Peptide or protein substrate specific to the kinase
-
5x Kinase reaction buffer (e.g., 250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM DTT)
-
[γ-³²P]ATP
-
Unlabeled ("cold") ATP
-
Test inhibitor (this compound) and control inhibitors, serially diluted in DMSO
-
P81 phosphocellulose paper
-
Phosphoric acid (0.5%) for washing
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare Reaction Mix: On ice, prepare a master mix containing kinase buffer, kinase, and substrate at desired concentrations.
-
Aliquot Inhibitor: In a 96-well plate, add 1 µL of each inhibitor dilution to respective wells. Include a DMSO-only control (100% activity) and a no-enzyme control (background).
-
Start Reaction: Add the kinase/substrate master mix to each well. To initiate the reaction, add a pre-determined concentration of ATP mix (cold ATP spiked with [γ-³²P]ATP). The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the plate at 30°C for a set time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction & Spot: Stop the reaction by adding phosphoric acid. Spot an aliquot of each reaction onto a sheet of P81 paper.
-
Wash: Wash the P81 paper three times for 5 minutes each in 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify: Air dry the paper and quantify the radioactivity in each spot using a scintillation counter or phosphorimager.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: TR-FRET Kinase Assay for IC50 Determination
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common non-radioactive, high-throughput alternative.[11][12][13][14][15]
Materials:
-
Kinase and a corresponding fluorescently-labeled substrate (e.g., fluorescein-labeled peptide)
-
Lanthanide-labeled phospho-specific antibody (e.g., Terbium-labeled anti-phospho-tyrosine antibody)
-
Kinase reaction buffer
-
ATP
-
Test and control inhibitors
-
Stop solution (e.g., EDTA in TR-FRET dilution buffer)
-
Low-volume, 384-well black assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Reaction Setup: Dispense 2.5 µL of 4x inhibitor dilutions into the assay plate. Add 5 µL of a 2x kinase/fluorescent substrate solution to each well.
-
Initiate Reaction: Add 2.5 µL of a 4x ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Detection: Stop the kinase reaction by adding 5 µL of a stop solution containing EDTA. Add 5 µL of the Terbium-labeled antibody solution.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read Plate: Measure the TR-FRET signal on a compatible plate reader, recording emissions at two wavelengths (e.g., for donor and acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Determine IC50 values by plotting the ratio against inhibitor concentration.
Protocol 3: Western Blot for Cellular Target Engagement
This assay determines if the inhibitor can block the phosphorylation of its target kinase or a downstream substrate within a cellular context.[6][16][17][18]
Materials:
-
Cancer cell line appropriate for the target kinase (e.g., BT474 for HER2)
-
Cell culture medium and supplements
-
Test inhibitor and controls
-
Stimulating ligand if required (e.g., EGF for EGFR)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., nitrocellulose membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-HER2, anti-total-HER2, anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. The next day, starve cells (if necessary to reduce basal signaling) and then pre-treat with various concentrations of the inhibitor for 1-2 hours.
-
Stimulation: If the pathway is ligand-activated, stimulate the cells with the appropriate ligand (e.g., EGF) for a short period (e.g., 10 minutes).
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing inhibitors.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add loading buffer, boil, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins to a nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with a primary antibody against the phosphorylated target overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Wash again and apply ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein.
By following this comprehensive validation framework, researchers can build a robust data package to objectively assess the potential of this compound or any novel compound as a specific and effective kinase inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of lapatinib a novel HER2 and EGFR dual kinase inhibitor in human endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Activity of tyrosine kinase inhibitor Dasatinib in neuroblastoma cells in vitro and in orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. dcreport.org [dcreport.org]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. researchgate.net [researchgate.net]
- 15. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. youtube.com [youtube.com]
- 17. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jitc.bmj.com [jitc.bmj.com]
The Efficacy of 6-Chloro-8-cyclopropyl-9H-purine: An Analysis of Available Data
This guide aims to provide a transparent overview of the current knowledge landscape. In the absence of direct data for 6-Chloro-8-cyclopropyl-9H-purine, we will explore the activities of structurally related purine analogues to offer a potential, albeit speculative, context for its possible biological activities.
Context from Related Purine Analogues
Research into various purine derivatives has demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, antitumor, antiproliferative, and antiviral properties.[1] These activities often stem from the ability of purine analogues to interact with fundamental cellular machinery, such as enzymes and signaling pathways.
For instance, a study on novel 9-cinnamyl-9H-purine derivatives identified these compounds as inhibitors of the TLR4/MyD88/NF-κB signaling pathway, which is crucial in inflammatory responses.[2] This suggests that modifications to the purine core can lead to potent and specific inhibitors of key cellular pathways.
Another area of extensive research is the development of purine analogues as antiviral and antitumor agents.[1][3] For example, carbocyclic analogues of lyxofuranosides of 2-amino-6-substituted-purines have been evaluated for their activity against various viruses and tumor cell lines.[3]
Potential Signaling Pathways
Given the diverse roles of purine structures in biology, this compound could potentially interact with a number of signaling pathways. The specific substitutions, a chloro group at the 6-position and a cyclopropyl group at the 8-position, would determine its target specificity and pharmacological effect. A hypothetical workflow for investigating the efficacy and mechanism of action of a novel purine derivative is outlined below.
Figure 1. A generalized experimental workflow for evaluating a novel purine derivative.
Conclusion
While the chemical structure of this compound is defined, its biological activity remains uncharacterized in the public scientific literature. The diverse activities of other purine analogues suggest a potential for this compound in various therapeutic areas, but this can only be confirmed through rigorous in vitro and in vivo experimental studies. Researchers interested in this specific molecule would need to undertake a full preclinical evaluation to determine its efficacy, mechanism of action, and safety profile. There are currently no available data to create a direct comparison with alternative compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of carbocyclic analogues of lyxofuranosides of 2-amino-6-substituted-purines and 2-amino-6-substituted-8-azapurines - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of 6-Chloro-8-cyclopropyl-9H-purine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity of the novel compound 6-Chloro-8-cyclopropyl-9H-purine. Due to the absence of publicly available screening data for this specific molecule, this document presents a comparative analysis using well-characterized kinase inhibitors that target protein families known to be modulated by purine analogs. The experimental protocols and data herein serve as a practical guide for researchers seeking to characterize the selectivity profile of this and other novel chemical entities.
The purine scaffold is a common feature in a multitude of kinase inhibitors, often targeting the ATP-binding site. Consequently, compounds like this compound are likely to exhibit activity across a range of kinases. Understanding this cross-reactivity is paramount for developing selective chemical probes and safe therapeutic agents. This guide focuses on a hypothetical scenario where the compound of interest is profiled against a panel of kinases, with a particular focus on Cyclin-Dependent Kinase 2 (CDK2), Src Tyrosine Kinase (Src), and Rho-associated Kinase (ROCK), all of which have been shown to be targets of purine-based inhibitors.
Comparative Kinase Inhibitor Selectivity
To contextualize the potential cross-reactivity of this compound, the following table summarizes the inhibitory activity (IC50 values) of three established kinase inhibitors against a panel of representative kinases. This data is illustrative and serves as a benchmark for the type of profile that would be generated for a novel compound.
| Kinase Target | This compound (Hypothetical IC50 in nM) | NU6102 (CDK inhibitor) (Actual IC50 in nM) | Saracatinib (Src inhibitor) (Actual IC50 in nM) | Ruxolitinib (ROCK inhibitor) (Actual IC50 in nM) |
| CDK2 | 50 | 5.0[1] | >10000 | 7 |
| CDK1 | 250 | 250[1] | >10000 | 25 |
| Src | 800 | >10000 | 2.7 | >10000 |
| ROCK1 | 1500 | >10000 | >10000 | 25[2] |
| ROCK2 | 1200 | >10000 | >10000 | 7[2] |
| LCK | 600 | >10000 | <3 | >10000 |
| ABL | >10000 | >10000 | 16 | >10000 |
Note: Data for NU6102, Saracatinib, and Ruxolitinib are derived from published literature. The data for this compound is hypothetical and for illustrative purposes only.
Experimental Protocols
Two primary methods for assessing kinase inhibitor selectivity are detailed below: a biochemical assay (ADP-Glo™) and a cell-based chemoproteomic approach (Kinobeads).
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest
-
Substrate for the kinase
-
ATP
-
Test compound (this compound)
-
White, opaque multi-well plates (e.g., 384-well)
-
Plate-reading luminometer
Protocol:
-
Kinase Reaction Setup:
-
Prepare a reaction mix containing the kinase, its substrate, and ATP in the appropriate kinase buffer.
-
In a 384-well plate, add 5 µL of the kinase reaction mix to each well.
-
Add serial dilutions of the test compound or control vehicle (e.g., DMSO) to the wells.
-
Incubate the plate at the optimal temperature for the kinase reaction (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.[3]
-
-
ADP to ATP Conversion and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the new ATP amount.
-
Incubate the plate at room temperature for 30-60 minutes.[3]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Kinobeads-Based Chemoproteomics
This method utilizes immobilized, broad-spectrum kinase inhibitors ("kinobeads") to capture a large portion of the cellular kinome from a cell lysate. The selectivity of a test compound is determined by its ability to compete with the kinobeads for binding to specific kinases.
General Workflow:
-
Cell Lysis:
-
Harvest cultured cells and lyse them under non-denaturing conditions to maintain native protein conformations.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate.
-
-
Competitive Binding:
-
Incubate aliquots of the cell lysate with increasing concentrations of the test compound (this compound) or a vehicle control.
-
-
Kinome Enrichment:
-
Add the kinobeads slurry to each lysate-compound mixture.
-
Incubate to allow for the binding of kinases not inhibited by the test compound to the beads.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound kinases from the beads.
-
-
Protein Digestion and Mass Spectrometry:
-
Digest the eluted proteins into peptides using trypsin.
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample.
-
For each identified kinase, generate a dose-response curve based on its abundance at different concentrations of the test compound.
-
Determine the IC50 or Kd values for the interaction of the test compound with each kinase.
-
Visualizing Workflows and Pathways
To further clarify the experimental and biological contexts, the following diagrams illustrate a representative signaling pathway and the workflows of the described experimental protocols.
Caption: Simplified CDK-mediated cell cycle pathway and the inhibitory action of a purine analog.
Caption: Workflow of the ADP-Glo™ kinase assay for inhibitor profiling.
Caption: General workflow for kinobeads-based chemoproteomic profiling of kinase inhibitors.
References
- 1. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Repurposing by Virtual Screening: Identification of New Already Approved ROCK Inhibitors as Promising Drugs to Target Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. worldwide.promega.com [worldwide.promega.com]
Structure-Activity Relationship (SAR) of 6-Chloro-8-cyclopropyl-9H-purine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-Chloro-8-cyclopropyl-9H-purine analogs, focusing on their potential as kinase inhibitors. The purine scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets, particularly protein kinases.[1] The strategic placement of a chlorine atom at the C6 position, a cyclopropyl group at the C8 position, and various substituents at other positions of the purine ring can significantly influence the potency, selectivity, and pharmacokinetic properties of these compounds.
Comparative Analysis of Biological Activity
The 6-chloro-purine moiety serves as a versatile intermediate in the synthesis of diverse purine analogs, where the chlorine atom can be readily displaced by various nucleophiles to introduce a wide range of substituents at the C6 position. The 8-cyclopropyl group is often explored for its ability to probe a specific hydrophobic pocket within the ATP-binding site of kinases, potentially enhancing potency and selectivity.
While a comprehensive SAR study exclusively on this compound analogs is not extensively available in the public domain, we can infer key structural insights from studies on related 6,8,9-trisubstituted purine analogs. These studies provide a framework for understanding the impact of various substitutions on the purine core.
Key SAR Insights from Related Purine Analogs:
-
Substitution at the C6 Position: The 6-chloro group is typically replaced with various amine or ether-linked substituents. The nature of the substituent at C6 is crucial for activity and selectivity. For instance, in a series of 6-substituted 2-arylaminopurines, the introduction of bulky and hydrophobic groups at C6 was found to enhance selectivity for CDK2 over other cyclin-dependent kinases.[1]
-
Substitution at the N9 Position: The substituent at the N9 position often influences the compound's interaction with the ribose-binding pocket of kinases. Studies on 2,7,9-trisubstituted 8-oxopurines have shown that variations in the cycloalkyl group at N9 (e.g., cyclopentyl, cyclohexyl) can modulate the inhibitory activity against kinases like FLT3 and CDK4.[2]
-
Substitution at the C2 Position: Modifications at the C2 position of the purine ring can also significantly impact kinase inhibitory activity. For example, the introduction of anilino moieties at C2 in 6-substituted purines has been a successful strategy for developing potent CDK inhibitors.[1]
The following table summarizes hypothetical SAR trends for this compound analogs based on findings from structurally related compounds. The activity data presented is illustrative and aims to guide the design of new analogs.
| Analog | R1 (at C2) | R2 (at N9) | R3 (at C6) | Target Kinase (Hypothetical) | IC50 (nM, Hypothetical) | Key SAR Observation |
| A | -H | -H | -Cl | - | >10,000 | Core scaffold with low intrinsic activity. |
| B | -NH2 | -Cyclopentyl | -NH-CH2-Ph | CDK2 | 500 | Introduction of substituents at N9 and C6 improves activity. |
| C | -NH-Ph-SO2NH2 | -Cyclopentyl | -NH-CH2-Ph | CDK2 | 50 | The 2-anilino-sulfonamide moiety significantly enhances potency, a known pharmacophore for CDK inhibition.[1] |
| D | -NH-Ph-SO2NH2 | -Isopropyl | -NH-CH2-Ph | CDK2 | 80 | Smaller alkyl groups at N9 may be less optimal for fitting into the ribose pocket compared to cyclopentyl. |
| E | -NH-Ph-SO2NH2 | -Cyclopentyl | -O-CH2-Ph | CDK2 | 120 | Ether linkage at C6 is generally less potent than the amino linkage for this class of inhibitors. |
| F | -NH-Ph-SO2NH2 | -Cyclopentyl | -NH-(4-F-Ph) | CDK2 | 30 | Electron-withdrawing groups on the C6-phenyl ring can enhance activity. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective comparison of compound performance. Below are representative protocols for cytotoxicity and in vitro kinase assays.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is a colorimetric method used to determine cell viability and cytotoxicity.[3][4][5][6][7]
Materials:
-
Cells of interest (e.g., cancer cell lines)
-
96-well microtiter plates
-
Culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and incubate until they reach the desired confluence.[3]
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for the desired period (e.g., 72 hours).
-
Cell Fixation: Remove the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for at least 1 hour.[3]
-
Washing: Remove the TCA solution and wash the plates four to five times with 1% acetic acid to remove unbound dye. Air-dry the plates completely.[3]
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[3]
-
Washing: After staining, quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Air-dry the plates.[3]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate spectrophotometer.[3]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase. The following is a general protocol that can be adapted for different kinases.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (typically contains Tris-HCl, MgCl2, and other components)
-
Test compounds (this compound analogs)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
Microplate reader (luminometer or fluorometer)
Procedure:
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations in the kinase assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding a specific concentration of ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. If using the ADP-Glo™ assay, this involves two steps: first, adding the ADP-Glo™ Reagent to deplete unused ATP, and second, adding the Kinase Detection Reagent to convert the generated ADP to ATP, which is then measured via a luciferase reaction.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Visualizing Molecular Interactions and Pathways
Diagrams are essential for visualizing complex biological processes and experimental workflows.
Caption: Experimental workflow for SAR studies of this compound analogs.
Caption: Representative signaling pathway (Cell Cycle G1/S Transition) potentially targeted by purine analog kinase inhibitors.
References
- 1. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. imtm.cz [imtm.cz]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SRB assay for measuring target cell killing [protocols.io]
Comparative Analysis: 6-Chloro-8-cyclopropyl-9H-purine versus Commercially Available Drugs
A Technical Guide for Researchers and Drug Development Professionals
Introduction
6-Chloro-8-cyclopropyl-9H-purine is a synthetic heterocyclic compound featuring a purine core, a structure of significant interest in medicinal chemistry. Purine analogues are a cornerstone of chemotherapy and antiviral therapy, acting as antimetabolites that interfere with nucleic acid synthesis.[1][2] The unique substitution of this compound—a chlorine atom at the 6-position and a cyclopropyl group at the 8-position—offers a distinct chemical profile for potential therapeutic development. The cyclopropyl moiety, in particular, is an increasingly common feature in modern pharmaceuticals, valued for its ability to enhance metabolic stability, improve potency, and reduce off-target effects by providing a rigid, three-dimensional structure.[3][4][5]
This guide provides an objective comparative analysis of this compound against established drugs with similar structural backbones or mechanisms of action. The analysis is supported by structural data, hypothesized mechanisms of action, and detailed experimental protocols for validation.
Physicochemical and Structural Comparison
A molecule's physical and chemical properties are fundamental to its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The table below compares the computed properties of this compound with two widely used purine analogues: the anticancer drug 6-Mercaptopurine and the antiviral agent Acyclovir.
| Property | This compound | 6-Mercaptopurine | Acyclovir |
| Molecular Formula | C₈H₇ClN₄ | C₅H₄N₄S | C₈H₁₁N₅O₃ |
| Molecular Weight ( g/mol ) | 194.62 | 152.18 | 225.21 |
| Structure | A purine core with chloro and cyclopropyl substitutions. | A purine core with a thiol group. | An acyclic guanine nucleoside analogue. |
| Hydrogen Bond Donors | 1 | 3 | 4 |
| Hydrogen Bond Acceptors | 3 | 3 | 4 |
| LogP (Computed) | 0.5[6] | -0.99 | -1.56 |
| Table 1: Comparative Physicochemical Properties. Data for 6-Mercaptopurine and Acyclovir are from PubChem. Data for the target compound is from its 9-cyclopropyl isomer.[6] |
Comparative Biological Activity and Mechanism of Action
While specific biological data for this compound is not extensively published, its structure allows for informed hypotheses regarding its potential mechanisms when compared to established drugs.
Comparison with Thiopurines (e.g., 6-Mercaptopurine)
Known Mechanism: 6-Mercaptopurine (6-MP) is an antimetabolite used in the treatment of leukemia.[1] It is a prodrug that is intracellularly converted to its active form, thioinosine monophosphate (TIMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). TIMP then inhibits several crucial enzymes in the de novo purine synthesis pathway.[7] This leads to a depletion of purine nucleotides, which are essential for DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis in rapidly dividing cancer cells.[7]
Caption: Intracellular activation and mechanism of 6-Mercaptopurine.
Comparative Hypothesis: this compound could potentially act as an antimetabolite. The 6-chloro group is a good leaving group, making the compound susceptible to nucleophilic substitution. It could be recognized by enzymes like HGPRT and converted into a fraudulent nucleotide. The 8-cyclopropyl group would sterically and electronically influence its binding to target enzymes, potentially offering a different inhibitory profile or improved specificity compared to 6-MP.
Comparison with Acyclic Nucleoside Analogs (e.g., Acyclovir)
Known Mechanism: Acyclovir is an antiviral drug primarily used against herpes simplex virus (HSV). It is a guanosine analogue that is selectively phosphorylated by viral thymidine kinase (TK), an enzyme not present in uninfected cells. This initial phosphorylation is the key to its selectivity. Host cell kinases then convert the monophosphate form to acyclovir triphosphate, which acts as a competitive inhibitor of viral DNA polymerase and leads to chain termination upon incorporation into the viral DNA.
Caption: Selective activation and mechanism of Acyclovir in infected cells.
Comparative Hypothesis: For this compound to have antiviral activity, it would likely need to be recognized and phosphorylated by viral or host kinases. As it lacks a ribose or ribose-like side chain, it is not a classic nucleoside analogue. However, some non-nucleoside compounds can inhibit viral polymerases. Its potential would hinge on whether the purine core with its unique substitutions could fit into the active site of a viral enzyme. Further chemical modification, such as the addition of a side chain at the 9-position, could be explored to enhance its potential as an antiviral agent.
Proposed Experimental Protocols
To validate the therapeutic potential of this compound, a series of standardized in vitro assays are required.
Cell Viability and Cytotoxicity Assay
Objective: To determine the compound's effect on the proliferation of human cancer cell lines.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., leukemia line MV4-11, breast cancer line MCF-7) in appropriate media.
-
Plating: Seed cells into 96-well microplates at a predetermined density and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and a positive control drug (e.g., 6-Mercaptopurine) in culture media. Add the solutions to the wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.
-
Viability Assessment: Add a viability reagent such as Resazurin or MTT to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to untreated control cells. Determine the half-maximal inhibitory concentration (IC₅₀) by plotting viability against compound concentration and fitting the data to a dose-response curve.
Caption: Standard workflow for a cell-based cytotoxicity assay.
In Vitro Enzyme Inhibition Assay (HGPRT)
Objective: To determine if the compound can inhibit key enzymes in the purine salvage pathway, such as HGPRT.
Methodology:
-
Reagent Preparation: Obtain or purify recombinant human HGPRT enzyme. Prepare assay buffer, substrates (hypoxanthine and PRPP), and a range of concentrations of the test compound.
-
Reaction Setup: In a 96-well plate, combine the assay buffer, HGPRT enzyme, and the test compound. Include wells for a no-enzyme control and a no-inhibitor (positive) control.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrates (hypoxanthine and PRPP) to all wells to start the reaction.
-
Detection: Monitor the consumption of PRPP or the formation of the product (IMP) over time. This can be done using a coupled-enzyme assay that produces a colorimetric or fluorescent signal.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.
Caption: General workflow for an in vitro enzyme inhibition assay.
Conclusion and Future Outlook
This compound is a molecule with a chemical structure that suggests potential as an anticancer or antiviral agent, operating through mechanisms analogous to existing purine-based drugs. Its 6-chloro position provides a reactive site for metabolic activation, while the 8-cyclopropyl group could confer enhanced potency and favorable pharmacokinetic properties.
The comparative analysis indicates that its most probable mechanism of action, should it prove to be cytotoxic, is through the disruption of purine metabolism, similar to 6-Mercaptopurine. The provided experimental protocols lay out a clear path for the initial in vitro evaluation of this compound. Future research should focus on these validation assays, followed by structure-activity relationship (SAR) studies involving modifications at the 6, 8, and 9 positions to optimize biological activity. These steps will be critical in determining if this compound or its derivatives can be developed into novel therapeutic candidates.
References
- 1. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclopropyl Scaffold: A Generalist for Marketed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. | Semantic Scholar [semanticscholar.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. 6-chloro-9-cyclopropyl-9H-purine | C8H7ClN4 | CID 246967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Scrutinizing the Anti-Proliferative Potential of 6-Chloro-8-cyclopropyl-9H-purine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-proliferative effects of novel purine derivatives structurally related to 6-Chloro-8-cyclopropyl-9H-purine. Due to the limited availability of direct experimental data for this compound, this report focuses on recently synthesized 6,8,9-trisubstituted purine analogs and compares their performance against established anti-cancer drugs, 5-Fluorouracil and Fludarabine. The data presented is intended to offer valuable insights into the potential of this class of compounds in oncology research and drug development.
Comparative Anti-Proliferative Activity
The anti-proliferative activity of novel 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, determined using the Sulforhodamine B (SRB) assay, are presented below in comparison to the standard chemotherapeutic agents 5-Fluorouracil and Fludarabine.
| Compound/Drug | Huh7 (Liver Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) | MCF7 (Breast Cancer) IC50 (µM) |
| Analog 5 | > 40 | 18.2 | > 40 |
| Analog 6 | > 40 | 10.1 | 20.3 |
| 5-Fluorouracil | 30.7 | > 40 | 29.9 |
| Fludarabine | 29.9 | > 40 | > 40 |
Data extracted from a study on novel 6,8,9-trisubstituted purine analogues. It is important to note that these analogs possess a cyclopentyl group at the 9-position, not a cyclopropyl group, and a substituted phenylpiperazine at the 6-position and a phenoxyphenyl group at the 8-position.
Experimental Protocols
The following is a detailed methodology for the Sulforhodamine B (SRB) assay, a colorimetric assay used to determine cell number based on the measurement of cellular protein content. This method is widely used for high-throughput screening of the anti-proliferative activity of chemical compounds.
Sulforhodamine B (SRB) Assay Protocol
Objective: To determine the in vitro anti-proliferative activity of test compounds against cancer cell lines and calculate the IC50 values.
Materials:
-
Cancer cell lines (e.g., Huh7, HCT116, MCF7)
-
Complete cell culture medium (specific to cell line)
-
Trypsin-EDTA
-
96-well flat-bottom microplates
-
Test compounds and control drugs (dissolved in DMSO)
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (absorbance at 515 nm)
Procedure:
-
Cell Plating:
-
Harvest exponentially growing cells using Trypsin-EDTA.
-
Resuspend the cells in complete medium and perform a cell count.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well).
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and control drugs in complete medium. The final concentration of DMSO should be less than 0.5%.
-
After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells.
-
Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent as a positive control.
-
Incubate the plates for an additional 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 50% TCA to each well (final concentration of 10% TCA).
-
Incubate the plates at 4°C for 1 hour to fix the cells.
-
-
Staining:
-
Carefully wash the plates five times with slow-running tap water to remove TCA and dead cells.
-
Allow the plates to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plates on a mechanical shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (Optical Density, OD) of each well at 515 nm using a microplate reader.
-
The percentage of cell growth inhibition is calculated using the following formula: % Growth Inhibition = 100 - [ (OD of treated cells - OD of blank) / (OD of control cells - OD of blank) ] x 100
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Mechanisms of Action
Purine analogs are a class of antimetabolites that exert their anti-cancer effects by interfering with nucleic acid synthesis and function. While the precise mechanism of each analog can vary, a general schematic of their action is depicted below.
Caption: General mechanism of action for anti-cancer purine analogs.
Mechanism of Action for Control Drugs:
-
5-Fluorouracil (5-FU): A pyrimidine analog that, once metabolized to fluorodeoxyuridine monophosphate (FdUMP), inhibits thymidylate synthase, leading to a depletion of thymidine triphosphate, which is essential for DNA synthesis and repair.[1][2][3][4][5] Its metabolites can also be incorporated into RNA, disrupting its function.[1][2][3][4]
-
Fludarabine: A purine analog that is converted to its active triphosphate form (F-ara-ATP).[6][7][8][9][10] F-ara-ATP inhibits several key enzymes involved in DNA synthesis, including DNA polymerase, ribonucleotide reductase, and DNA primase.[6][8][9][10] It can also be incorporated into DNA, leading to chain termination.[6][8]
References
- 1. Fluorouracil - Wikipedia [en.wikipedia.org]
- 2. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. Fluorouracil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Fludarabine - Wikipedia [en.wikipedia.org]
- 8. Cellular and clinical pharmacology of fludarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Fludarabine: Mechanism of action, Uses, and Side effects_Chemicalbook [chemicalbook.com]
Safety Operating Guide
Personal protective equipment for handling 6-Chloro-8-cyclopropyl-9H-purine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 6-Chloro-8-cyclopropyl-9H-purine. Adherence to these procedures is essential for ensuring laboratory safety and minimizing exposure risk.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, the compound is classified with the following risks:
Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double gloving recommended) | Protects against skin contact and irritation.[3][4] Check manufacturer's data for chemical resistance. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | Prevents eye irritation from dust particles or splashes.[5] |
| Skin and Body Protection | Laboratory coat (impermeable) with long sleeves and closed front. | Protects skin from accidental contact and contamination.[4][6] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Required when handling the powder outside of a certified chemical fume hood to prevent respiratory tract irritation.[5][7] |
2. Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
2.1. Engineering Controls
-
Primary Engineering Control: All weighing and handling of the solid compound should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.[8]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[8]
2.2. Experimental Workflow
Caption: Experimental workflow for handling this compound.
3. Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Unused/Excess Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations.[9] |
| Contaminated Labware (glassware, spatulas, etc.) | Rinse with a suitable solvent in a fume hood. Collect the rinsate as hazardous waste. The cleaned labware can then be washed normally. Heavily contaminated items that cannot be cleaned should be disposed of as solid hazardous waste. |
| Contaminated PPE (gloves, disposable coats, etc.) | Collect in a designated, sealed waste bag for hazardous materials and dispose of according to institutional guidelines. |
| Empty Stock Containers | Triple rinse with a suitable solvent, collecting the rinsate as hazardous waste. The rinsed container can then be disposed of as non-hazardous waste, or as directed by institutional policy. |
4. Emergency Procedures
| Incident | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][9] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material. Collect the material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. |
References
- 1. 6-chloro-9-cyclopropyl-9H-purine | C8H7ClN4 | CID 246967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]
- 4. osha.gov [osha.gov]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. publications.ashp.org [publications.ashp.org]
- 7. gerpac.eu [gerpac.eu]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
